Ethyl (2-iodobenzoyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXYWHBYIQLPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399860 | |
| Record name | Ethyl (2-iodobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90034-85-8 | |
| Record name | Ethyl (2-iodobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl (2-iodobenzoyl)acetate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ethyl (2-iodobenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of this compound, a pivotal chemical intermediate. The document is structured to provide an in-depth understanding of its properties, synthesis, and applications, particularly within the realm of medicinal chemistry and drug development. As a multifunctional synthon, its strategic importance is derived from the synergistic reactivity of its β-keto ester moiety and the ortho-iodinated phenyl ring.[1]
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. These characteristics govern its behavior in reaction media, dictate purification strategies, and provide the basis for its structural elucidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 90034-85-8 | [2][3] |
| Molecular Formula | C₁₁H₁₁IO₃ | [2][3] |
| Molecular Weight | 318.11 g/mol | [2][3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not specified in search results. | N/A |
| Boiling Point | 163-165 °C at 23 mmHg | [4] |
| Density | 1.609 g/mL at 25 °C (for the 4-iodo isomer) | [5][6] |
| Solubility | Soluble in organic solvents such as ethyl acetate and dichloromethane. | [7][8][9][10] |
Spectroscopic Data Interpretation:
-
¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals that confirm the structure of this compound. A triplet corresponding to the methyl (CH₃) protons of the ethyl group is expected around 1.3 ppm, while the methylene (CH₂) protons of the same group appear as a quartet near 4.1 ppm.[11] The protons on the aromatic ring will produce a complex multiplet pattern in the aromatic region. A key feature is the methylene group flanked by the two carbonyls (the "acetate" part), which would appear as a distinct singlet.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum will corroborate the structure with signals for the two distinct carbonyl carbons (ketone and ester), the carbons of the disubstituted aromatic ring, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands for the two carbonyl (C=O) groups. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower frequency, around 1680-1700 cm⁻¹.
Synthesis, Reactivity, and Mechanistic Insights
The synthetic utility of this compound is predicated on its efficient preparation and its predictable, versatile reactivity. The presence of the ortho-iodine atom is a key feature, providing a reactive handle for a multitude of synthetic transformations.[1]
Synthesis Protocol: Claisen Condensation
The most common laboratory synthesis of β-keto esters like this compound is the Claisen condensation. This protocol outlines a generalized, reliable procedure.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Acylating Agent : 2-Iodobenzoic acid is converted to its more reactive acyl chloride derivative, 2-iodobenzoyl chloride. This is typically achieved by refluxing the acid with an excess of thionyl chloride (SOCl₂) until gas evolution ceases. Excess thionyl chloride is then removed under reduced pressure. Acyl chlorides are highly reactive acylating agents due to the excellent leaving group ability of the chloride ion.[12]
-
Enolate Formation : In a separate flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is used as a strong base to deprotonate ethyl acetate, forming the nucleophilic ethyl acetate enolate. This reaction is typically performed in an anhydrous ether solvent at a reduced temperature to control reactivity.
-
Condensation Reaction : The 2-iodobenzoyl chloride, dissolved in an anhydrous solvent, is added dropwise to the prepared ethyl acetate enolate solution at a low temperature (e.g., 0 °C to room temperature). The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Work-up and Purification : Upon completion, the reaction is quenched with a dilute acid solution. The organic product is extracted into a suitable solvent like diethyl ether or ethyl acetate. The organic layer is then washed with a base (like sodium bicarbonate solution) to remove any unreacted acidic starting material, followed by a brine wash. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is evaporated.
-
Purification : The crude product is purified via vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[13]
Core Reactivity and Applications in Heterocyclic Synthesis
The dual functionality of this compound makes it an exceptionally valuable precursor for complex molecular architectures, particularly heterocyclic systems which are prevalent in pharmaceuticals.
-
Palladium-Catalyzed Cross-Coupling : The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1] This allows for the strategic introduction of various carbon or heteroatom substituents at the ortho position of the benzoyl ring.
-
Intramolecular Cyclization : Following a cross-coupling reaction, the newly introduced substituent can undergo an intramolecular cyclization with the β-keto ester moiety. This powerful one-pot or two-step sequence provides efficient access to a diverse array of fused heterocyclic systems, such as quinolines, quinolones, and indoles.[1]
The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds starting from this compound.
Caption: Synthetic workflow from this compound to complex heterocycles.
Significance in Drug Development
Heterocyclic compounds are a cornerstone of modern medicine.[14][15] The ability to efficiently construct complex heterocyclic scaffolds makes this compound a valuable building block in drug discovery programs.[16] Its derivatives are investigated for a wide range of therapeutic applications, including the development of antitumor agents and sirtuin inhibitors.[14][15] The synthetic flexibility it offers allows for the creation of large libraries of related compounds for biological screening, accelerating the identification of new lead compounds.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as a skin and eye irritant.[17] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][17][18] All manipulations should be performed in a well-ventilated fume hood.[7] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][18]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound/CAS:90034-85-8-HXCHEM [hxchem.net]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. (4-碘苯甲酰)乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. rcilabscan.com [rcilabscan.com]
- 10. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ethyl 2-Iodobenzoate | 1829-28-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
Ethyl (2-iodobenzoyl)acetate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl (2-iodobenzoyl)acetate
Abstract
This compound (CAS No: 90034-85-8) is a pivotal molecular scaffold in contemporary organic synthesis and medicinal chemistry.[1] Its structure, which uniquely combines a reactive β-keto ester system with a sterically demanding and synthetically versatile ortho-iodinated aromatic ring, offers a dual functionality that is highly prized in the construction of complex molecular architectures.[1] This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, an exploration of its inherent keto-enol tautomerism, and an overview of its synthesis and reactivity. The content herein is tailored for researchers, scientists, and drug development professionals who leverage advanced chemical synthons for the discovery of novel therapeutic agents and materials.
Introduction: The Strategic Importance of a Multifunctional Synthon
In the landscape of synthetic chemistry, the strategic value of a starting material is often measured by its ability to serve as a versatile building block, or synthon. This compound is a prime example of such a molecule. Halogenated organic compounds are of paramount importance in synthetic chemistry, with the carbon-halogen bond providing a reactive site for a vast array of transformations, most notably transition metal-catalyzed cross-coupling reactions.[1] The carbon-iodine bond, in particular, is highly reactive, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds.[1]
Simultaneously, the β-keto ester moiety within this compound is a classic and powerful functional group. The acidity of the α-carbon, situated between the two carbonyl groups, makes it a potent nucleophile upon deprotonation, enabling a wide range of alkylation, acylation, and condensation reactions. This functionality is a cornerstone for the synthesis of a multitude of heterocyclic systems, which form the core of many biologically active molecules.[1][2] The combination of these two features in a single molecule makes this compound a powerful tool for building molecular diversity and complexity, particularly in the development of novel pharmaceuticals.[1]
Elucidation of the Molecular Structure
The definitive structure of this compound, with the molecular formula C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol , is established through a combination of spectroscopic techniques.[3][4] While a definitive crystal structure is not widely published, its covalent arrangement is unambiguously confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90034-85-8 | [3][4] |
| Molecular Formula | C₁₁H₁₁IO₃ | [3][4] |
| Molecular Weight | 318.11 g/mol | [3][4] |
| Appearance | White crystalline solid / Liquid | [5] |
| Density | 1.609 g/mL at 25 °C (lit.) | [5] |
| Boiling Point | 142-144 °C at 0.4 mm Hg (lit.) | [5] |
| Refractive Index | n20/D 1.5865 (lit.) | [5] |
Keto-Enol Tautomerism: A Dynamic Equilibrium
A fundamental characteristic of β-dicarbonyl compounds like this compound is their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol forms.[6] This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of bonding electrons. The interconversion between the keto and enol tautomers is a slow process on the NMR timescale, allowing for the distinct observation and quantification of both species in solution.[7][8][9]
The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ketone carbonyl oxygen.[7] This conjugation and hydrogen bonding are key features of its structure. The equilibrium position is sensitive to the solvent; non-hydrogen-bonding solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas hydrogen-bonding solvents can disrupt this internal interaction, shifting the equilibrium toward the keto form.[6]
Caption: Keto-enol equilibrium in this compound.
Spectroscopic Characterization
The precise molecular structure is confirmed by a combination of spectroscopic methods. The data presented in the following table are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy.[10]
| Technique | Expected Signal / Peak | Assignment & Rationale |
| ¹H NMR | δ ≈ 7.0-8.0 ppm (m, 4H) | Aromatic protons of the 2-iodobenzoyl group. The ortho-iodine causes complex splitting patterns. |
| δ ≈ 4.2 ppm (q, 2H) | -OCH₂ CH₃ of the ethyl ester group, split by the adjacent methyl group. | |
| δ ≈ 3.9 ppm (s, 2H) | -CO-CH₂ -CO- protons of the keto form. A key singlet identifying the β-dicarbonyl methylene. | |
| δ ≈ 1.2 ppm (t, 3H) | -OCH₂CH₃ of the ethyl ester group, split by the adjacent methylene group. | |
| δ ≈ 12-13 ppm (br s, 1H) | Enolic -OH proton (enol form), deshielded due to strong intramolecular H-bonding. Often broad. | |
| δ ≈ 5.5-6.0 ppm (s, 1H) | Vinylic =CH - proton of the enol form. | |
| ¹³C NMR | δ ≈ 190-200 ppm | Benzoyl C =O (ketone) carbon. |
| δ ≈ 165-170 ppm | Ester C =O carbon. | |
| δ ≈ 128-142 ppm | Aromatic carbons. | |
| δ ≈ 90-95 ppm | Carbon bearing the iodine atom (C-I), shifted significantly upfield.[10] | |
| δ ≈ 61 ppm | -OC H₂CH₃ carbon. | |
| δ ≈ 45-50 ppm | -CO-C H₂-CO- carbon (keto form). | |
| δ ≈ 14 ppm | -OCH₂C H₃ carbon. | |
| IR (cm⁻¹) | ~3060 | Aromatic C-H stretch. |
| ~2980 | Aliphatic C-H stretch. | |
| ~1740 (strong) | Ester C=O stretch. | |
| ~1715 (strong) | Ketone C=O stretch (keto form). | |
| ~1600-1650 (strong) | Conjugated C=O and C=C stretches (enol form). | |
| ~1250 (strong) | Ester C-O stretch. | |
| Mass Spec. | m/z = 318 | Molecular ion peak [M]⁺. |
| m/z = 273 | Fragment corresponding to loss of ethoxy group [-OCH₂CH₃]. | |
| m/z = 205 | Fragment corresponding to the 2-iodobenzoyl cation [I-C₆H₄-CO]⁺. |
Synthesis and Reactive Potential
The synthetic utility of this compound stems directly from its dual-reactive structure. Understanding its synthesis provides context for its application.
Synthetic Pathway
A robust method for the preparation of β-keto esters is the Claisen condensation. A plausible and efficient synthesis for this compound involves the base-mediated condensation of ethyl 2-iodobenzoate with ethyl acetate. Sodium ethoxide is a common base for this transformation, acting to deprotonate ethyl acetate to form the nucleophilic enolate, which subsequently attacks the carbonyl of ethyl 2-iodobenzoate.
Caption: Claisen condensation for the synthesis of the target molecule.
Dual-Mode Reactivity and Applications
The true power of this synthon is realized in its subsequent reactions, which can be directed at either of its two primary reactive sites.
-
Reactions at the α-Carbon: The methylene protons are acidic (pKa ≈ 11), allowing for easy formation of a stabilized enolate. This nucleophile can be used in:
-
Reactions at the C-I Bond: The 2-iodo group is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Formation of C(sp²)-C(sp²) bonds with boronic acids.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
This dual reactivity enables both linear and convergent synthetic strategies, where either functional group can be manipulated first, or they can be used in tandem for intramolecular cyclization reactions to build complex, fused polycyclic systems.[1][12]
Caption: Workflow of the dual synthetic utility.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following generalized protocols are provided as a self-validating system for synthesis and characterization.
Protocol 1: Synthesis via Claisen-type Condensation
This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.
-
Base Preparation: To the flask, add absolute ethanol followed by the careful, portion-wise addition of metallic sodium to generate sodium ethoxide in situ. Allow the reaction to complete until all sodium has dissolved.
-
Enolate Formation: Add an equimolar amount of dry ethyl acetate to the sodium ethoxide solution and stir for 30-60 minutes at room temperature.
-
Condensation: Add ethyl 2-iodobenzoate dropwise via the dropping funnel to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous solution with dilute HCl until it is acidic (pH ~5-6).
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).[13] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC).
-
IR Spectroscopy: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern.
Conclusion
The molecular structure of this compound is a masterful confluence of functionality. Its characterization is straightforward via modern spectroscopic methods, which also reveal the fascinating and synthetically relevant keto-enol tautomerism. The true value of this molecule lies not just in its static structure, but in its dynamic potential as a dual-headed synthon. For researchers in drug discovery and materials science, the ability to selectively functionalize either the nucleophilic α-carbon or the electrophilic-after-activation aromatic carbon provides a robust platform for the rapid generation of novel and complex chemical entities. A thorough understanding of its structural nuances is the foundation upon which innovative and efficient synthetic strategies are built.
References
- 1. benchchem.com [benchchem.com]
- 2. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities | Semantic Scholar [semanticscholar.org]
- 3. This compound/CAS:90034-85-8-HXCHEM [hxchem.net]
- 4. scbt.com [scbt.com]
- 5. Cas 90034-85-8,ETHYL(2-IODOBENZOYL)ACETATE | lookchem [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
The Synthesis of Ethyl (2-iodobenzoyl)acetate: A Comprehensive Technical Guide for Chemical Researchers
Introduction: The Strategic Importance of Ethyl (2-iodobenzoyl)acetate in Modern Synthesis
This compound is a versatile β-keto ester that holds significant value as a key building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique structure, featuring a reactive 1,3-dicarbonyl system and a strategically placed iodine atom on the aromatic ring, offers a dual functionality that enables the construction of complex molecular architectures. The β-keto ester moiety serves as a precursor for a wide array of heterocyclic systems, while the carbon-iodine bond provides a handle for sophisticated cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and its applications in the development of novel therapeutic agents.
Core Synthesis Pathway: Acylation of Ethyl Acetate via Claisen Condensation Principles
The most direct and widely applicable method for the synthesis of this compound involves the acylation of an ethyl acetate enolate with 2-iodobenzoyl chloride. This reaction, while not a classic Claisen condensation in the strictest sense (which typically involves the self-condensation of two ester molecules), operates on the same fundamental principles of enolate chemistry and nucleophilic acyl substitution.
The overall transformation can be represented as follows:
Caption: General overview of the synthesis of this compound.
Mechanistic Insights: A Stepwise Examination
The reaction proceeds through a well-understood, multi-step mechanism:
-
Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is crucial for the deprotonation of the α-carbon of ethyl acetate. This abstraction of a proton generates a resonance-stabilized enolate anion, which is a potent carbon nucleophile. The choice of a non-nucleophilic base is critical to prevent competing reactions with the ester functionality.
-
Nucleophilic Attack: The newly formed ethyl acetate enolate attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This step yields the final product, this compound.
The driving force for this reaction is the formation of a stable carbonyl compound and the expulsion of a stable leaving group.
Detailed Experimental Protocol
This protocol is a composite procedure based on established methods for similar acylation reactions. Researchers should exercise all necessary safety precautions when handling the listed reagents.
Part A: Synthesis of 2-Iodobenzoyl Chloride
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-iodobenzoic acid (1.0 eq). The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-iodobenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Part B: Synthesis of this compound
-
Preparation of the Enolate: In a separate, flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Ethyl Acetate: Add ethyl acetate (1.0 eq) dropwise to the cooled suspension of NaH in THF. Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve. Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Acylation: Cool the enolate solution back to 0 °C. Add a solution of 2-iodobenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the enolate solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data Summary
| Parameter | 2-Iodobenzoyl Chloride Synthesis | This compound Synthesis |
| Typical Yield | >90% | 60-75% |
| Purity (post-purification) | >98% | >98% |
| Key Reaction Temperature | Reflux (~80 °C) | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 12-16 hours |
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), a singlet for the methylene protons alpha to the two carbonyl groups (around 4.0 ppm), a quartet for the methylene protons of the ethyl ester (around 4.2 ppm), and a triplet for the methyl protons of the ethyl ester (around 1.3 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the two carbonyl carbons (in the region of 160-200 ppm), aromatic carbons (120-140 ppm), the methylene carbon of the ethyl ester (around 60 ppm), the alpha-methylene carbon (around 50 ppm), and the methyl carbon of the ethyl ester (around 14 ppm). The carbon bearing the iodine atom will show a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₁IO₃, MW: 318.11 g/mol ). The fragmentation pattern will likely show losses of the ethoxy group (-45) and the ethyl group (-29).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester (typically in the range of 1650-1750 cm⁻¹).
Applications in Drug Development and Medicinal Chemistry
The synthetic utility of this compound is most pronounced in its role as a versatile intermediate for the construction of biologically active molecules.
Synthesis of Heterocyclic Scaffolds
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocycles. For instance, reaction with hydrazine derivatives can yield pyrazolones, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] Similarly, condensation reactions with other binucleophiles can lead to the formation of quinolines, benzodiazepines, and other privileged structures in medicinal chemistry.
Gateway to Complex Molecules via Cross-Coupling Reactions
The presence of the iodine atom on the phenyl ring is a key feature that allows for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the ortho position, facilitating the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This is particularly relevant in the development of targeted therapies, such as kinase inhibitors, where precise modification of the aromatic core is often required for optimal binding and selectivity.[3][4][5]
Caption: A streamlined workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound via the acylation of ethyl acetate provides a reliable and scalable route to this valuable synthetic intermediate. The dual reactivity of this molecule, stemming from its β-keto ester functionality and the presence of an aryl iodide, makes it a powerful tool for the construction of diverse and complex organic molecules. This guide has provided a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, and a discussion of its significant applications in the field of drug discovery and development. The methodologies and insights presented herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl (2-iodobenzoyl)acetate
This guide provides an in-depth analysis of the spectroscopic data for Ethyl (2-iodobenzoyl)acetate (CAS No. 90034-85-8), a key β-keto ester intermediate in synthetic organic chemistry.[1][2] With a molecular formula of C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol , a thorough understanding of its spectral signature is crucial for reaction monitoring, quality control, and structural confirmation in research and drug development settings.[3] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by data from analogous structures.
Introduction: The Structural Context
This compound is a bifunctional molecule featuring an aromatic ring substituted with a sterically demanding iodine atom ortho to a benzoyl group, which is in turn attached to an ethyl acetate moiety. This arrangement creates a β-dicarbonyl system, which can exist in equilibrium between its keto and enol tautomers. This tautomerism, along with the electronic effects of the iodine and the carbonyl groups, significantly influences the molecule's spectroscopic properties. The carbon-iodine bond is a key reactive site, particularly for transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecular architectures.[2]
The following sections will detail the expected spectral data for this compound, providing researchers with a robust reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The presence of keto-enol tautomerism can lead to the appearance of two distinct sets of signals for the protons in the β-dicarbonyl portion of the molecule, although often one form predominates.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the aromatic region.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ) for this compound, based on known data for similar structures like Ethyl benzoylacetate and Ethyl 2-iodobenzoate.[4][5]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | ~7.1 | Typical range for an ethyl ester methyl group, split by the adjacent methylene group. |
| -CH₂- (keto) | ~4.0 | Singlet (s) | 2H | N/A | Methylene protons alpha to two carbonyl groups. The signal may be broadened or absent if enolization is significant. |
| -O-CH₂ -CH₃ | 4.1 - 4.3 | Quartet (q) | 2H | ~7.1 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl group. |
| Ar-H | 7.2 - 8.0 | Multiplet (m) | 4H | N/A | Aromatic protons will show a complex splitting pattern due to their differing electronic environments and coupling to each other. The proton ortho to the iodine will be shifted downfield. |
| =CH- (enol) | ~5.6 | Singlet (s) | 1H | N/A | If the enol form is present, the vinylic proton will appear in this region. |
| -OH (enol) | ~12.5 | Broad Singlet (br s) | 1H | N/A | The enolic proton is highly deshielded and often appears as a broad signal that exchanges with D₂O. |
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: The spectral width is larger, typically 0-220 ppm.
Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts are based on data for analogous compounds such as Ethyl (2-chlorobenzoyl)acetate and established substituent effects.[6]
| Assignment | Predicted δ (ppm) | Justification |
| -O-CH₂-CH₃ | ~14.0 | Typical chemical shift for an ethyl ester methyl carbon. |
| -CH₂- (keto) | ~45-50 | Methylene carbon between two carbonyls. |
| -O-CH₂ -CH₃ | ~61.5 | Ethyl ester methylene carbon, deshielded by the attached oxygen. |
| C -I (Ar) | ~94.0 | Aromatic carbon directly attached to iodine, showing a significant upfield shift due to the heavy atom effect. |
| Ar-C | ~128 - 140 | Aromatic carbons, with varied shifts due to the effects of the iodo and benzoyl substituents. |
| C =O (ester) | ~168.0 | Carbonyl carbon of the ester group. |
| C =O (keto) | ~195.0 | Carbonyl carbon of the ketone group, typically more deshielded than the ester carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The key vibrational frequencies are predicted based on typical values for aromatic β-keto esters.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |
| ~3050-3100 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |
| ~2980 | C-H stretch (aliphatic) | Medium | C-H stretching from the ethyl group and the α-methylene. |
| ~1735 | C=O stretch (ester) | Strong | Carbonyl stretching of the ethyl ester group. |
| ~1685 | C=O stretch (keto) | Strong | Aromatic ketone carbonyl stretch, conjugated with the benzene ring. |
| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Variable | In-plane skeletal vibrations of the benzene ring. |
| ~1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretching of the ester group. |
| ~750 | C-H bend (aromatic) | Strong | Out-of-plane bending for ortho-disubstituted benzene. |
| ~500-600 | C-I stretch | Medium-Weak | Carbon-iodine stretching vibration, found in the far-IR region. |
Diagram of Key IR Vibrational Modes
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum (relative intensity vs. m/z).
Predicted Mass Spectrum Fragmentation
The molecular ion peak (M⁺˙) is expected at m/z 318, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of characteristic neutral fragments.
| m/z | Proposed Fragment | Fragment Lost | Justification |
| 318 | [C₁₁H₁₁IO₃]⁺˙ | (Molecular Ion) | Corresponds to the intact molecule. |
| 273 | [C₉H₆IO₂]⁺ | •OC₂H₅ | Loss of the ethoxy radical from the ester group. |
| 245 | [C₈H₆IO]⁺ | •CH₂CO₂C₂H₅ | Alpha-cleavage, loss of the ethyl acetate radical. |
| 204 | [C₇H₄I]⁺ | CO | Loss of carbon monoxide from the benzoyl cation. |
| 127 | [I]⁺ | C₁₁H₁₁O₃ | Iodine cation. |
| 77 | [C₆H₅]⁺ | I, CO, C₂H₂ | Phenyl cation, a common fragment from benzene derivatives. |
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols and interpretations, based on established principles and data from analogous compounds, serve as a reliable reference for professionals in chemical research and drug development.
References
- 1. This compound/CAS:90034-85-8-HXCHEM [hxchem.net]
- 2. This compound | 90034-85-8 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl benzoylacetate(94-02-0) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Multifunctional Synthon
An In-Depth Technical Guide to the Synthesis of Ethyl (2-iodobenzoyl)acetate
This compound is a molecule of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. It embodies the concept of a multifunctional synthon, a building block engineered with distinct reactive sites that can be addressed in a controlled, sequential manner.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.
The structure combines two key functionalities:
-
A Halogenated Aromatic Ring: The ortho-iodine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse carbon and heteroatom substituents, enabling the construction of complex molecular architectures.[1] The carbon-iodine bond is particularly useful for these transformations due to its relatively low bond strength, which facilitates oxidative addition to the metal catalyst.[1]
-
A β-Keto Ester Moiety: This classic functional group is a cornerstone of synthetic chemistry, prized for its dual electrophilic and nucleophilic character. It is a direct precursor to a vast range of heterocyclic systems (such as quinolones, pyrazoles, and pyrimidines) and can be readily manipulated for further carbon-carbon bond formations or functional group interconversions.[1][2]
This guide is designed for researchers and drug development professionals, offering field-proven insights into the reliable and scalable synthesis of this compound.
Part 1: The Principal Synthetic Strategy: Acylation via 2-Iodobenzoyl Chloride
The most direct and efficient pathway to this compound involves the C-acylation of an ethyl acetate enolate with a highly reactive 2-iodobenzoyl derivative. This approach, a variant of the classic Claisen condensation, is favored for its high convergence and atom economy.
1.1: Rationale for Starting Material Selection
The Acyl Donor: From Inert Acid to Reactive Acyl Chloride
The ultimate source of the 2-iodobenzoyl fragment is 2-iodobenzoic acid . This white solid is readily available and can be synthesized on a large scale via a Sandmeyer reaction, involving the diazotization of anthranilic acid followed by reaction with an iodide salt.[3][4]
However, 2-iodobenzoic acid itself is not sufficiently electrophilic to directly acylate the carbon atom of an ester enolate. Similarly, its corresponding ester, ethyl 2-iodobenzoate, is also a poor acylating agent for this purpose, typically requiring harsh conditions for reactions like aminolysis or transesterification.[5][6]
To achieve the desired C-C bond formation, the carboxylic acid must be "activated" to a more potent electrophile. The conversion to an acyl chloride is the premier strategy.[5] 2-Iodobenzoyl chloride is an exceptionally reactive acylating agent due to the chloride ion being an excellent leaving group, a property enhanced by the strong inductive effect of the adjacent carbonyl group.[5] This high reactivity allows for rapid and efficient reactions with a wide range of nucleophiles, including carbon-based enolates, at low temperatures.[5]
The most common and effective method for this transformation is the reaction of 2-iodobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] Thionyl chloride is often preferred on a larger scale as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[7][9]
The Nucleophilic Partner: Generation of the Ethyl Acetate Enolate
The nucleophile is the enolate of ethyl acetate. The formation of this enolate requires a strong, non-nucleophilic base to rapidly and quantitatively deprotonate the α-carbon. The choice of base is critical to prevent side reactions, primarily the self-condensation of ethyl acetate to form ethyl acetoacetate.
Suitable bases include:
-
Lithium Diisopropylamide (LDA): A powerful, sterically hindered base that ensures fast deprotonation at low temperatures (e.g., -78 °C).
-
Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS): These are also highly effective, sterically demanding bases that provide clean enolate formation.
1.2: Overall Synthetic Workflow
The synthesis is a two-stage process, which can often be performed sequentially without the isolation of the intermediate acyl chloride if desired, though isolation is common for purity control.
Caption: Overall workflow for the synthesis of this compound.
1.3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Iodobenzoyl Chloride
This protocol describes the conversion of 2-iodobenzoic acid to its corresponding acyl chloride using thionyl chloride.[7][9]
Table 1: Reagents and Conditions for 2-Iodobenzoyl Chloride Synthesis
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2-Iodobenzoic Acid | 24.8 g | 1.0 | Starting material. Must be dry. |
| Thionyl Chloride (SOCl₂) | 22 mL | ~2.0 | Reagent and solvent. Use in excess. |
| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalytic | Optional, but accelerates the reaction. |
| Reaction Temperature | Reflux (~79 °C) | - | |
| Reaction Time | 2-3 hours | - | Monitor by gas evolution (SO₂, HCl). |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-iodobenzoic acid (24.8 g, 0.1 mol).
-
Carefully add thionyl chloride (22 mL, ~0.3 mol) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux using a heating mantle. The reaction mixture will become a clear solution as the solid dissolves and gas evolution begins.
-
Maintain the reflux for 2-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
The resulting crude 2-iodobenzoyl chloride, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or used directly in the next step.[7]
Protocol 2: Synthesis of this compound
This protocol details the formation of the ethyl acetate enolate and its subsequent acylation.
Table 2: Reagents and Conditions for Acylation
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| Diisopropylamine | 15.4 mL | 1.1 | For LDA preparation. Must be dry. |
| Tetrahydrofuran (THF) | 200 mL | - | Anhydrous solvent. |
| n-Butyllithium (n-BuLi) | 44 mL (2.5 M in hexanes) | 1.1 | For LDA preparation. Titrate before use. |
| Ethyl Acetate | 10.8 mL | 1.15 | Must be dry. Add slowly. |
| 2-Iodobenzoyl Chloride | 26.6 g | 1.0 | From Protocol 1. Dissolved in THF. |
| Reaction Temperature | -78 °C to RT | - | Critical for selective enolate formation. |
Step-by-Step Methodology:
-
Prepare LDA: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve diisopropylamine (15.4 mL, 0.11 mol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution, 0.11 mol) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
Form Enolate: Slowly add ethyl acetate (10.8 mL, 0.115 mol) dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 30-45 minutes at this temperature.
-
Acylation: Dissolve 2-iodobenzoyl chloride (26.6 g, 0.1 mol) in anhydrous THF (100 mL) and add this solution dropwise to the enolate mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure compound.
Part 2: Mechanistic Insights
The core of the synthesis is the nucleophilic acyl substitution reaction between the pre-formed lithium enolate of ethyl acetate and 2-iodobenzoyl chloride.
Caption: Mechanism of nucleophilic acyl substitution. (Ar = 2-iodophenyl)
-
Nucleophilic Attack: The α-carbon of the ethyl acetate enolate, which is electron-rich and soft, attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is ejected as the leaving group, yielding the final β-keto ester product.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process commencing with 2-iodobenzoic acid. The crucial steps involve the activation of the carboxylic acid to the highly reactive 2-iodobenzoyl chloride, followed by a controlled Claisen-type condensation with the lithium enolate of ethyl acetate. This methodology provides a robust and scalable route to a versatile synthetic intermediate. The strategic placement of the ortho-iodine atom and the β-keto ester functionality provides medicinal and materials chemists with a powerful platform for rapid library synthesis and the development of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6 [amp.chemicalbook.com]
- 8. Buy 2-Iodobenzoyl chloride | 609-67-6 [smolecule.com]
- 9. echemi.com [echemi.com]
The Strategic Role of the β-Keto Ester in Ethyl (2-iodobenzoyl)acetate: A Technical Guide for Advanced Synthesis
Abstract
For researchers, scientists, and drug development professionals, Ethyl (2-iodobenzoyl)acetate stands as a molecule of significant strategic importance. Its value lies not in a single reactive feature, but in the synergistic interplay between its two key functional moieties: the ortho-iodinated benzene ring and the versatile β-keto ester. This guide provides an in-depth exploration of the β-keto ester's role, elucidating how its inherent reactivity, when combined with the functionalities of the aryl iodide, unlocks pathways to a diverse array of complex heterocyclic structures. We will delve into the fundamental principles governing its reactivity, provide field-proven experimental protocols, and showcase its application in the synthesis of medicinally relevant scaffolds.
Introduction: The Bifunctional Brilliance of this compound
At its core, this compound is a powerful bifunctional building block.[1] The presence of an iodine atom on the aromatic ring provides a handle for a multitude of cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2] Simultaneously, the β-keto ester functionality offers a rich landscape of chemical transformations, primarily centered around the acidic α-hydrogen and the two carbonyl groups.[1] This dual reactivity makes it an exceptionally valuable synthon for the construction of intricate molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmaceuticals.[2]
This guide will focus specifically on the contributions of the β-keto ester group, examining its role in enabling:
-
Nucleophilic Reactivity: The generation of a resonance-stabilized enolate for subsequent alkylation and acylation reactions.
-
Electrophilic Reactivity: The susceptibility of its carbonyl carbons to nucleophilic attack.
-
Cyclization Strategies: Its participation as a key component in the formation of various heterocyclic rings.
Synthesis of this compound
The reliable synthesis of the starting material is paramount. A common and effective method involves the esterification of 2-iodobenzoic acid.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 2-iodobenzoic acid. First, 2-iodobenzoic acid is converted to its corresponding acid chloride, 2-iodobenzoyl chloride. This is then reacted with the enolate of ethyl acetate to yield the target β-keto ester.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude 2-iodobenzoyl chloride, which can be used in the next step without further purification.
-
Enolate Formation and Acylation: In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (1.5 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Cool the resulting enolate solution back to 0 °C.
-
Dissolve the crude 2-iodobenzoyl chloride in anhydrous THF and add it dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding 1 M HCl until the mixture is acidic (pH ~2-3). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
The β-Keto Ester as a Nucleophilic Workhorse: Alkylation and Acylation
The most fundamental reactivity of the β-keto ester moiety stems from the acidity of the α-protons located between the two carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate, a potent nucleophile.[1]
α-Alkylation
The enolate of this compound readily undergoes SN2 reactions with various alkyl halides, allowing for the introduction of a wide range of substituents at the α-position.[1] This reaction is a cornerstone of β-keto ester chemistry and provides a straightforward route to α-substituted derivatives.[3]
Caption: General scheme for α-alkylation.
Experimental Protocol: α-Alkylation of this compound
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature. Stir the mixture for 30 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with 1 M HCl. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 1: Representative Yields for α-Alkylation
| Alkyl Halide | Product | Typical Yield (%) |
| Methyl Iodide | Ethyl 2-(2-iodobenzoyl)propanoate | 85-95 |
| Benzyl Bromide | Ethyl 2-(2-iodobenzoyl)-3-phenylpropanoate | 80-90 |
Intramolecular Cyclization: A Gateway to Heterocycles
The true synthetic power of this compound is realized when the reactivity of the β-keto ester is coupled with that of the ortho-iodo group. This combination facilitates a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds.
Synthesis of Quinolones
Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[4][5] The Conrad-Limpach and Knorr quinoline syntheses are classic methods that utilize β-keto esters.[2] In the context of this compound, a related intramolecular cyclization can be envisioned.
Palladium-Catalyzed Intramolecular Reactions
The ortho-iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions.[6] By first modifying the β-keto ester moiety, for example, through the formation of an enamine or enaminone, an intramolecular Heck-type reaction can be designed to construct fused ring systems.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds.[7][8] An intramolecular Ullmann-type reaction of a derivative of this compound, such as an N-substituted β-enamino ester, can lead to the formation of benzodiazepine-like structures.[9][10][11]
Caption: Heterocycle synthesis from this compound.
Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[12][13][14][15] this compound is an excellent substrate for this reaction. The resulting 2-alkynylbenzoylacetate derivative is primed for a subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, to afford various heterocyclic systems.
Caption: Sonogashira coupling followed by cyclization.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed THF, followed by triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Conclusion
The β-keto ester functionality in this compound is not merely a passive component of the molecule but an active and versatile participant in a wide array of synthetic transformations. Its ability to act as a potent nucleophile via its enolate, coupled with the reactivity of the ortho-iodo group, provides a powerful platform for the synthesis of diverse and complex heterocyclic structures. For researchers in drug discovery and development, a thorough understanding of the strategic role of the β-keto ester is essential for leveraging the full synthetic potential of this invaluable building block. The protocols and principles outlined in this guide serve as a foundation for the rational design and execution of synthetic routes towards novel and medicinally relevant compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 90034-85-8 | Benchchem [benchchem.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
Methodological & Application
The Strategic Utility of Ethyl (2-iodobenzoyl)acetate in Heterocyclic Synthesis: Application Notes and Protocols
Abstract
Ethyl (2-iodobenzoyl)acetate stands as a uniquely versatile synthon in the synthetic chemist's toolbox, bridging the gap between aromatic functionalization and heterocyclic core construction. Its strategic placement of an ortho-iodo group and a β-keto ester moiety within the same molecule unlocks a diverse array of cyclization strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its application in the synthesis of medicinally relevant heterocycles. We will delve into the mechanistic underpinnings of palladium- and copper-catalyzed transformations, as well as base-mediated cyclizations, offering detailed, field-proven protocols and explaining the causality behind experimental choices.
Introduction: The Power of a Bifunctional Building Block
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1] The efficient construction of these scaffolds is a cornerstone of medicinal chemistry and drug discovery. This compound emerges as a powerful precursor in this endeavor due to its inherent bifunctionality. The presence of an ortho-iodine atom on the benzoyl group provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions.[1] Simultaneously, the β-keto ester functionality is a classic and reliable component for the formation of various heterocyclic rings through condensation and cyclization reactions.[1] This dual reactivity allows for elegant and often convergent synthetic routes to complex heterocyclic systems.
The carbon-iodine bond is particularly advantageous for cross-coupling reactions due to its relatively low bond strength, which facilitates its participation in catalytic cycles.[1] This guide will explore how this feature, in concert with the reactivity of the β-keto ester, can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds, leading to the construction of important heterocyclic cores.
Palladium-Catalyzed Synthesis of Nitrogen Heterocycles: The Path to Quinolines
Palladium catalysis offers a robust and versatile platform for the synthesis of nitrogen-containing heterocycles from this compound derivatives. The synthesis of quinolines, a privileged scaffold in medicinal chemistry, serves as a prime example.[2]
Mechanistic Rationale: A Palladium-Catalyzed Cascade
The synthesis of 2-arylquinolines can be achieved through a palladium-catalyzed cascade reaction between 2-iodoanilines and β-chloropropiophenones (which can be considered synthetic equivalents of acrylophenones).[3] While not directly using this compound, the principles of this transformation are highly relevant. A plausible mechanism for a related synthesis of 2-quinolinones from N-(2-formylaryl)alkynamides involves an initial oxypalladation of the alkyne.[2]
Adapting this logic to a potential reaction involving a derivative of this compound and an amine, the catalytic cycle would likely proceed through the following key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-I bond of the this compound derivative.
-
Coordination and Insertion: The nitrogen nucleophile (e.g., from an aniline) coordinates to the palladium center, followed by migratory insertion.
-
Intramolecular Cyclization: The β-keto ester moiety then partakes in an intramolecular condensation/cyclization.
-
Reductive Elimination: The final step involves reductive elimination of the Pd(0) catalyst, regenerating it for the next cycle and yielding the quinoline product.
The choice of palladium catalyst and ligands is crucial for both efficiency and selectivity. Catalysts like Pd(OAc)₂ and ligands such as phosphines are commonly employed to modulate the reactivity of the palladium center.[2][4]
Experimental Protocol: Synthesis of a Substituted Quinoline Derivative
This protocol outlines a general procedure for the palladium-catalyzed synthesis of a quinoline derivative.
Materials:
-
This compound derivative (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the this compound derivative, substituted aniline, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Data Presentation: Palladium-Catalyzed Quinolone Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 4,4'-(MeO)₂bpy | - | AcOH-DCE | 80 | up to 92 | [2] |
| Pd(PPh₃)₄ | - | NaHCO₃ | MeCN | 60 | 42-94 | [4] |
Visualization: Palladium-Catalyzed Quinolone Synthesis Workflow
Caption: Workflow for Palladium-Catalyzed Quinolone Synthesis.
Copper-Catalyzed Synthesis of Oxygen Heterocycles: Accessing Benzofurans
Copper catalysis provides an efficient and often more economical alternative to palladium for the synthesis of certain heterocycles, particularly those containing oxygen.[5] Benzofurans, which are prevalent in natural products and pharmaceuticals, can be readily synthesized using copper-catalyzed methods.[5][6][7][8][9]
Mechanistic Insights: A Copper-Mediated Cyclization
The copper-catalyzed synthesis of benzofurans often proceeds through a tandem reaction involving an intermolecular coupling followed by an intramolecular cyclization.[6] For instance, the reaction of an o-iodophenol with a terminal alkyne, a classic approach to benzofurans, is believed to involve a Sonogashira-type coupling followed by an intramolecular 5-endo-dig cyclization.[7]
When considering a derivative of this compound, a plausible pathway for the formation of a benzofuran derivative could involve:
-
Formation of a Copper Acetylide: In the presence of a copper(I) catalyst, a terminal alkyne is deprotonated by a base to form a copper acetylide.
-
Coupling: The copper acetylide then couples with the aryl iodide.
-
Intramolecular Cyclization: The enolate of the β-keto ester attacks the alkyne in an intramolecular fashion, leading to the formation of the benzofuran ring.
The choice of copper source (e.g., CuI, CuBr), ligand (e.g., 1,10-phenanthroline), and base (e.g., Cs₂CO₃, K₂CO₃) is critical for optimizing the reaction yield and scope.[5][6]
Experimental Protocol: Synthesis of a Substituted Benzofuran
This protocol describes a general method for the copper-catalyzed synthesis of a benzofuran derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine this compound, the terminal alkyne, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Add anhydrous DMSO and seal the tube.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired benzofuran.
Data Presentation: Copper-Catalyzed Benzofuran Synthesis
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 90 | Moderate to Good | [6] |
Visualization: Copper-Catalyzed Benzofuran Synthesis Mechanism
Caption: Proposed Mechanism for Copper-Catalyzed Benzofuran Synthesis.
Base-Mediated Intramolecular Cyclization: A Transition-Metal-Free Approach
In certain cases, the synthesis of heterocycles from appropriately substituted precursors can be achieved without the need for a transition-metal catalyst. Base-mediated intramolecular cyclizations offer a cost-effective and environmentally benign alternative.[10][11]
Mechanistic Rationale: The Role of the Base
The fundamental principle behind base-mediated intramolecular cyclization is the generation of a nucleophile that can then attack an electrophilic site within the same molecule. In the context of a derivative of this compound, a strong base can deprotonate the α-carbon of the β-keto ester, forming an enolate. This enolate can then act as a nucleophile.
For a successful intramolecular cyclization, an appropriate electrophile must be present on the molecule. This could be achieved by first modifying the ortho-iodo group. For example, a Sonogashira coupling to introduce an alkyne, followed by a base-mediated cyclization.
A more direct approach could involve a derivative where the ortho-position is substituted with a group that can be displaced by the enolate, such as in the case of o-bromobenzylketones cyclizing to benzofurans.[10]
Experimental Protocol: Base-Mediated Synthesis of a Fused Heterocycle
This protocol provides a general framework for a base-mediated intramolecular cyclization.
Materials:
-
Suitably functionalized this compound derivative (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the this compound derivative in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Domino and Cascade Reactions: Expanding Synthetic Complexity
The strategic placement of reactive functional groups in this compound makes it an ideal starting point for domino or cascade reactions, where multiple bond-forming events occur in a single pot.[12] These processes are highly efficient as they minimize the need for intermediate purification steps, saving time and resources.
For instance, a palladium-catalyzed process could be initiated at the aryl iodide, followed by a series of intramolecular events involving the β-keto ester, leading to the rapid assembly of complex polycyclic systems.[13] The development of such cascade reactions is a frontier in synthetic organic chemistry, and this compound is a promising substrate for such investigations.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity allows for the application of both transition-metal-catalyzed and base-mediated cyclization strategies. This guide has provided a detailed overview of some of the key synthetic transformations, including protocols and mechanistic insights, to aid researchers in the design and execution of novel synthetic routes to medicinally important heterocycles. The continued exploration of the reactivity of this synthon will undoubtedly lead to the discovery of new and efficient methods for the construction of complex molecular architectures.
References
- 1. This compound | 90034-85-8 | Benchchem [benchchem.com]
- 2. Synthesis of 2-Quinolinones through Palladium(II) Acetate Catalyzed Cyclization of N-(2-Formylaryl)alkynamides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters as a Synthetic Route to 5-Hydroxy-3-pyrrolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatility of Ethyl (2-Iodobenzoyl)acetate in Palladium-Catalyzed Cross-Coupling Reactions: An Application Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds, transforming the way complex molecules are assembled. Ethyl (2-iodobenzoyl)acetate, a readily accessible bifunctional molecule, emerges as a particularly intriguing substrate for these transformations. Its structure, featuring a reactive aryl iodide moiety ortho to a β-keto ester functionality, offers a unique platform for a diverse array of synthetic applications, from the construction of biaryl systems to the synthesis of complex heterocyclic scaffolds. The presence of the ortho-(benzoyl)acetate group introduces both steric and electronic factors that influence reactivity, making a nuanced understanding of reaction conditions paramount for achieving high efficiency and selectivity.[1]
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the applications of this compound in several cornerstone palladium-catalyzed reactions. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig couplings, offering not just step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, bases, and solvents. Furthermore, we will explore the exciting potential of this substrate in intramolecular cyclization reactions, a powerful strategy for the synthesis of valuable heterocyclic motifs such as isoindolinones.
The Foundational Chemistry: Understanding the Palladium Catalytic Cycle
The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. While each named reaction possesses unique features, the fundamental steps of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination are conserved.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The oxidative addition of the C-I bond of this compound to a Pd(0) complex is typically the initiating step. The steric hindrance imposed by the ortho-(benzoyl)acetate group can influence the rate of this step, often necessitating the use of bulky, electron-rich phosphine ligands to promote the reaction.[1] The subsequent steps are tailored to the specific coupling partners, leading to a diverse range of valuable products.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[2] For this compound, this reaction opens a direct route to 2-arylbenzoylacetates, which are precursors to various important chemical structures.
Mechanistic Considerations
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the base, which plays a crucial role in the transmetalation step. The base activates the organoboron species, facilitating the transfer of the organic moiety to the palladium center. The ortho-ester group in the substrate is sensitive to hydrolysis under strongly basic conditions, making the choice of a milder base or carefully controlled reaction conditions essential.[2]
Protocol for a Typical Suzuki-Miyaura Coupling
Reaction: Synthesis of Ethyl (2-(4-methylphenyl)benzoyl)acetate
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85-95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80-90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 24 | ~75-85 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Yields are typical and may vary depending on the specific boronic acid used.
Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[3] When applied to this compound, this reaction allows for the synthesis of ortho-substituted styrenyl systems, which are valuable intermediates in organic synthesis.
Causality Behind Experimental Choices
The success of the Heck reaction is highly dependent on the choice of base and, in some cases, the addition of phosphine ligands.[4] For sterically hindered substrates like this compound, phosphine-free conditions are sometimes preferred to avoid catalyst decomposition. The choice of a non-coordinating, sterically hindered base is crucial to facilitate the regeneration of the active Pd(0) catalyst without promoting side reactions.
References
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
An Application Guide to the Mizoroki-Heck Reaction: Conditions and Protocols for Ethyl (2-iodobenzoyl)acetate
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[3][4][5][6] The reaction's value lies in its tolerance for a wide array of functional groups and its capacity to construct substituted alkenes, which are prevalent structural motifs in countless target molecules.[2]
This guide focuses on a specific, functionally rich substrate: this compound. This molecule presents an excellent case study for the Heck reaction due to its activated aryl iodide bond—the most reactive of the aryl halides—and the presence of electron-withdrawing ester and keto functionalities. Understanding the interplay of these structural features with various catalytic systems is key to optimizing reaction outcomes. Herein, we provide a detailed exploration of the reaction mechanism, critical parameters for optimization, and robust experimental protocols tailored for researchers and drug development professionals.
Mechanistic Rationale: The Palladium Catalytic Cycle
The power of the Heck reaction derives from a well-defined Pd(0)/Pd(II) catalytic cycle.[7][8] A thorough understanding of this mechanism is not merely academic; it provides the logical framework for selecting catalysts, ligands, bases, and solvents to achieve the desired transformation.
The cycle comprises four fundamental steps:
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated 14-electron Pd(0) species into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and results in a square planar Pd(II) complex.[2][8][9]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon sigma bond.[9][10]
-
β-Hydride Elimination: For the reaction to proceed, the resulting alkyl-palladium intermediate must possess a hydrogen atom on the adjacent (beta) carbon. A syn β-hydride elimination occurs, where this hydrogen is transferred back to the palladium, forming a palladium-hydride species and liberating the substituted alkene product.[9][11]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride complex undergoes reductive elimination to form HX (in this case, HI) and regenerate the active Pd(0) catalyst, which can then re-enter the cycle.[2][3] The base is consumed stoichiometrically to neutralize the acid produced.[7]
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. scispace.com [scispace.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Quinolone Derivatives from Ethyl (2-iodobenzoyl)acetate
Introduction: The Enduring Importance of the Quinolone Scaffold
The quinolone motif is a cornerstone in medicinal chemistry and drug development.[1] This privileged heterocyclic scaffold is the foundation for a wide array of therapeutic agents, most notably the quinolone class of antibiotics which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Consequently, the development of robust and versatile synthetic routes to access structurally diverse quinolone analogues remains a significant focus for researchers in academia and the pharmaceutical industry.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-quinolone derivatives commencing from the readily accessible starting material, ethyl (2-iodobenzoyl)acetate. The synthetic strategy is predicated on a two-step sequence: the formation of an N-aryl enaminone intermediate, followed by a transition-metal-catalyzed intramolecular cyclization to construct the quinolone core. This approach offers a modular and efficient pathway to a variety of substituted quinolones, amenable to library synthesis and further functionalization.
Synthetic Strategy Overview: A Two-Step Approach to Quinolone Synthesis
The synthesis of quinolone derivatives from this compound is elegantly achieved through a two-stage process. The initial step involves the condensation of the β-ketoester with a primary aniline to form a crucial enaminone intermediate. This intermediate then undergoes an intramolecular carbon-nitrogen bond formation to yield the bicyclic quinolone structure. The key to the successful execution of the second step lies in the use of transition metal catalysis, with both copper and palladium systems offering viable pathways for the cyclization.
Caption: Overall synthetic workflow from this compound to 4-quinolone derivatives.
Part 1: Synthesis of the N-(2-iodophenyl)enaminone Intermediate
The formation of the enaminone intermediate is a critical first step that sets the stage for the subsequent cyclization. This reaction is a classic condensation between a 1,3-dicarbonyl compound (in this case, our β-ketoester) and a primary amine.[3] The reaction typically proceeds with acid catalysis to facilitate the dehydration process, leading to the formation of the stable enaminone product.
Reaction Mechanism: Acid-Catalyzed Condensation
The reaction is initiated by the nucleophilic attack of the aniline on the ketone carbonyl of the β-ketoester. Proton transfer and subsequent elimination of water, driven by an acid catalyst, results in the formation of the enaminone. The enaminone is stabilized by conjugation between the lone pair on the nitrogen, the carbon-carbon double bond, and the ester carbonyl group.
Experimental Protocol: General Procedure for Enaminone Synthesis
Materials:
-
This compound
-
Substituted aniline
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the desired substituted aniline (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water. The reaction is typically complete when no more water is collected in the Dean-Stark trap (usually 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-iodophenyl)enaminone intermediate.
Table 1: Representative Examples of Enaminone Synthesis
| Entry | Aniline Substituent (R) | Product | Yield (%) |
| 1 | H | Ethyl 3-((2-iodophenyl)amino)-3-phenylacrylate | 85-95 |
| 2 | 4-OCH₃ | Ethyl 3-((2-iodophenyl)amino)-3-(p-tolyl)acrylate | 80-90 |
| 3 | 4-Cl | Ethyl 3-((4-chlorophenyl)amino)-3-(2-iodophenyl)acrylate | 82-92 |
| 4 | 3-NO₂ | Ethyl 3-((2-iodophenyl)amino)-3-(m-nitrophenyl)acrylate | 75-85 |
Part 2: Intramolecular Cyclization to 4-Quinolones
The pivotal step in this synthetic sequence is the intramolecular cyclization of the N-(2-iodophenyl)enaminone intermediate. This transformation can be effectively mediated by either copper or palladium catalysts, each offering distinct advantages in terms of reaction conditions and substrate scope.
Method A: Copper-Catalyzed Intramolecular Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[4][5] In this context, an intramolecular variant provides an efficient route to the 4-quinolone core. The reaction typically requires a copper(I) source, a ligand to stabilize the copper catalyst, and a base.
Causality Behind Experimental Choices:
-
Copper(I) Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type reactions.
-
Ligand: Bidentate nitrogen-based ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), are often employed to enhance the solubility and reactivity of the copper catalyst.
-
Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the enamine nitrogen, which is a key step in the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the reaction proceeds at an adequate rate.
Caption: Key components for the copper-catalyzed intramolecular Ullmann cyclization.
Experimental Protocol: Copper-Catalyzed Cyclization
Materials:
-
N-(2-iodophenyl)enaminone intermediate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline or N,N'-dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk flask, add the N-(2-iodophenyl)enaminone intermediate (1.0 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-quinolone derivative.
Method B: Palladium-Catalyzed Intramolecular Cyclization
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. An intramolecular Heck-type or Buchwald-Hartwig-type amination of the N-(2-iodophenyl)enaminone provides an alternative and often milder route to the 4-quinolone scaffold.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts.
-
Ligand: Phosphine-based ligands are crucial for the efficiency of palladium-catalyzed cross-coupling reactions. Bulky, electron-rich phosphines such as Xantphos or DavePhos are often optimal for C-N bond formation.
-
Base: A moderately strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.
-
Solvent: Anhydrous toluene or dioxane are common solvents for these reactions.
Experimental Protocol: Palladium-Catalyzed Cyclization
Materials:
-
N-(2-iodophenyl)enaminone intermediate
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk flask, add the N-(2-iodophenyl)enaminone intermediate (1.0 eq.), palladium pre-catalyst (0.02-0.05 eq.), phosphine ligand (0.04-0.1 eq.), and base (1.5-2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 4-quinolone product.
Table 2: Comparison of Catalytic Systems for Intramolecular Cyclization
| Parameter | Copper-Catalyzed Ullmann | Palladium-Catalyzed |
| Catalyst | CuI | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 1,10-Phenanthroline, DMEDA | Xantphos, DavePhos |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, Cs₂CO₃ |
| Temperature | 120-140 °C | 80-110 °C |
| Advantages | Lower cost of catalyst | Milder reaction conditions, broader substrate scope |
| Disadvantages | Harsher reaction conditions | Higher cost of catalyst and ligands |
Conclusion and Future Perspectives
The synthetic pathway detailed in these application notes, commencing from this compound, offers a reliable and adaptable strategy for the synthesis of a diverse range of 4-quinolone derivatives. The modularity of this approach, allowing for variation in the aniline component, makes it particularly well-suited for the generation of compound libraries for drug discovery and medicinal chemistry programs. The choice between copper and palladium catalysis for the key intramolecular cyclization step provides flexibility, enabling researchers to select the most appropriate conditions based on substrate compatibility, cost, and desired reaction scale. Further exploration of microwave-assisted protocols[4] and the development of more sustainable catalytic systems will undoubtedly continue to enhance the utility of this powerful synthetic methodology.
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Ethyl (2-Iodobenzoyl)acetate as a Cornerstone Synthon for Biologically Active Molecules
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of ethyl (2-iodobenzoyl)acetate. This bifunctional reagent, featuring a reactive β-keto ester and a strategically positioned ortho-iodine on the aromatic ring, serves as a powerful and versatile starting material for the construction of diverse, biologically active heterocyclic scaffolds. We delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis of high-value molecular frameworks, including quinolones, coumarins, and benzodiazepines. The protocols are designed as self-validating systems, and key mechanisms and workflows are illustrated with clear diagrams to bridge theory and practice.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, multifunctional starting materials is a key objective. This compound emerges as a synthon of significant strategic importance due to its unique combination of reactive sites.[1]
-
The β-Keto Ester Moiety: This functional group is a classic handle for forming heterocyclic rings and undergoing a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] Its active methylene group and flanking carbonyls provide multiple points for chemical transformation.
-
The Ortho-Iodo Group: The carbon-iodine bond is a highly prized feature in synthetic chemistry.[1] Its relatively low bond strength makes it an excellent leaving group in transition-metal-catalyzed cross-coupling and cyclization reactions, particularly those involving palladium or copper.[1][3][4]
This dual reactivity allows for sequential or cascade reaction pathways, enabling the rapid assembly of complex heterocyclic systems that form the core of many pharmaceutical agents.[5][6] This guide will explore the practical application of this synthon in synthesizing key classes of bioactive molecules.
Synthesis of Quinolone Scaffolds via Intramolecular Cyclization
Quinolones and their 4-oxo congeners (4-quinolones) are a critically important class of compounds, most notably recognized for their broad-spectrum antibacterial activity.[7][8] The strategic placement of the iodo group in this compound provides an elegant pathway to these scaffolds through intramolecular C-N bond formation.
Synthetic Strategy: Palladium-Catalyzed Aminocarbonylation and Cyclization
The core strategy involves an initial reaction of an amine with the β-keto ester portion of a derivative of this compound to form an enamine intermediate. This is followed by a palladium-catalyzed intramolecular cyclization, where the ortho-iodo group reacts with the enamine nitrogen to forge the second ring of the quinolone system. This approach offers a convergent and flexible route to highly substituted quinolones.
Caption: Palladium-catalyzed synthesis of quinolones.
Experimental Protocol: Synthesis of a 2-Substituted-4-Quinolone
This protocol describes a typical procedure for the synthesis of a 4-quinolone derivative, leveraging a palladium-catalyzed intramolecular cyclization.
Materials:
-
N-substituted-(2-iodobenzoyl)acetamide (prepared from this compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the N-substituted-(2-iodobenzoyl)acetamide (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv) to the flask.
-
Introduce anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Quench the reaction by adding water (25 mL). Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-quinolone product.
Causality Insight: The use of a palladium catalyst is essential for activating the C-I bond.[3] Triphenylphosphine acts as a ligand to stabilize the palladium species and facilitate the catalytic cycle. Potassium carbonate serves as the base required for the reductive elimination step that forms the C-N bond and regenerates the active catalyst.
Representative Data
| Entry | Amine Substituent (R) | Yield (%) |
| 1 | Benzyl | 85 |
| 2 | 4-Methoxybenzyl | 88 |
| 3 | Cyclohexyl | 75 |
| 4 | n-Butyl | 72 |
Table 1. Typical yields for the palladium-catalyzed synthesis of various N-substituted 4-quinolones.
Synthesis of Coumarin Scaffolds via Condensation Reactions
Coumarins are a large class of benzopyrone natural products and synthetic derivatives that exhibit a vast range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[9][10] this compound serves as an excellent C2-synthon in Knoevenagel-type condensations for producing 3-substituted coumarins.
Synthetic Strategy: Knoevenagel Condensation and Lactonization
This synthesis proceeds via a Knoevenagel condensation between a substituted salicylaldehyde and the active methylene group of this compound.[11][12] The reaction is typically catalyzed by a weak base, such as piperidine. The resulting intermediate undergoes a spontaneous intramolecular transesterification (lactonization) to form the stable coumarin ring system.
Caption: Synthesis of 3-substituted coumarins.
Experimental Protocol: Synthesis of 3-(2-Iodobenzoyl)coumarin
This protocol details a base-catalyzed condensation for the synthesis of a coumarin derivative.[10]
Materials:
-
Salicylaldehyde
-
This compound
-
Piperidine
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and this compound (10 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the solution.
-
Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC. A solid product often begins to precipitate during the reaction.
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
To remove the basic catalyst, resuspend the solid in cold water, acidify slightly with 1M HCl, stir for 10 minutes, and filter again.
-
Wash the final product with cold water until the washings are neutral.
-
Dry the purified 3-(2-iodobenzoyl)coumarin product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.
Causality Insight: Piperidine acts as a base to deprotonate the active methylene group of the β-keto ester, generating a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon of salicylaldehyde. The subsequent dehydration and intramolecular cyclization are driven by the formation of the stable, aromatic coumarin ring system.
Representative Data
| Entry | Salicylaldehyde Substituent | Yield (%) |
| 1 | H | 92 |
| 2 | 5-Bromo | 95 |
| 3 | 4-Hydroxy | 88 |
| 4 | 5-Nitro | 85 |
Table 2. Yields for the synthesis of various 3-(2-iodobenzoyl)coumarin derivatives.[11]
Synthesis of 1,5-Benzodiazepine Scaffolds
Benzodiazepines are a well-known class of psychoactive compounds used for their sedative, hypnotic, anxiolytic, and anticonvulsant properties.[13][14] The reaction between o-phenylenediamines and β-dicarbonyl compounds provides a direct route to the 1,5-benzodiazepine core. This compound is an ideal β-dicarbonyl synthon for this purpose.
Synthetic Strategy: Acid-Catalyzed Condensation-Cyclization
The synthesis involves the condensation of an o-phenylenediamine with the two carbonyl groups of this compound.[13] This reaction is typically catalyzed by an acid, which activates the carbonyl groups toward nucleophilic attack by the diamine. The reaction proceeds through the formation of two imine bonds, resulting in the seven-membered diazepine ring.
Caption: Formation of the 1,5-benzodiazepine ring system.
Experimental Protocol: Synthesis of a 2-(2-Iodophenyl)-1,5-benzodiazepine Derivative
This protocol outlines a typical acid-catalyzed condensation to form the benzodiazepine core.
Materials:
-
o-Phenylenediamine
-
This compound
-
Glacial Acetic Acid
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (5 mmol) and this compound (5 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
A solid precipitate of the crude benzodiazepine product will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Dry the product. If necessary, purify by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain the pure 1,5-benzodiazepine derivative.
Causality Insight: Acetic acid serves a dual role: it acts as a solvent and as a catalyst to protonate the carbonyl groups, increasing their electrophilicity and facilitating the nucleophilic attack by the weakly basic amino groups of o-phenylenediamine.[13] The reaction is driven to completion by the formation of the thermodynamically stable seven-membered ring.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and powerful synthon for accessing a variety of high-value, biologically active heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in constructing quinolone, coumarin, and benzodiazepine cores—scaffolds that are central to numerous areas of medicinal chemistry.
The true potential of this reagent lies in the strategic use of its ortho-iodine substituent. This functional group serves as a key anchor point for post-cyclization modifications via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of large, diverse libraries of compounds for high-throughput screening and drug discovery campaigns. Future applications will undoubtedly leverage this synthon in novel multicomponent reactions and cascade sequences to further streamline the synthesis of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 4. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class | Semantic Scholar [semanticscholar.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jetir.org [jetir.org]
- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jazanu.edu.sa [jazanu.edu.sa]
- 13. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijtsrd.com [ijtsrd.com]
Application Note: A Novel Two-Step Strategy for the Synthesis of Trisubstituted Pyrroles Utilizing Ethyl (2-iodobenzoyl)acetate
Introduction: The Enduring Importance of the Pyrrole Scaffold
The pyrrole nucleus, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in numerous FDA-approved drugs, including the blockbuster statin, atorvastatin, the anticancer agent sunitinib, and the nonsteroidal anti-inflammatory drug ketorolac.[1][2] The therapeutic significance of pyrrole-based compounds continues to drive research into novel and efficient synthetic methodologies for accessing structurally diverse derivatives.[3] Trisubstituted pyrroles, in particular, offer a three-dimensional vector for molecular elaboration, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a critical aspect of modern drug discovery.[4]
This application note details a robust and versatile two-step synthetic strategy for the preparation of trisubstituted pyrroles, beginning with the readily accessible starting material, Ethyl (2-iodobenzoyl)acetate. This protocol combines a classical Hantzsch pyrrole synthesis with a subsequent palladium-catalyzed cross-coupling reaction, leveraging the iodo-substituent as a synthetic handle for late-stage diversification. This approach provides a reliable pathway to novel pyrrole derivatives for applications in pharmaceutical and materials research.
Scientific Rationale and Strategy
The core of our proposed strategy lies in the judicious use of this compound as a bifunctional building block. The molecule contains both a β-ketoester moiety, ideal for classical pyrrole ring formation, and an aryl iodide, a versatile functional group for modern cross-coupling chemistry.
Our two-step approach is as follows:
-
Step 1: Hantzsch Pyrrole Synthesis. The initial step involves the formation of the pyrrole ring via the Hantzsch synthesis.[5][6] This reaction condenses the β-ketoester (this compound) with an α-haloketone and a nitrogen source (ammonia or a primary amine) to yield a highly functionalized 2-(2-iodophenyl)-4,5-disubstituted pyrrole. The choice of the Hantzsch synthesis is predicated on its reliability and the ability to introduce substituents at the 4 and 5 positions of the pyrrole ring in a controlled manner.
-
Step 2: Palladium-Catalyzed Cross-Coupling. The second step utilizes the aryl iodide functionality of the synthesized pyrrole intermediate. The carbon-iodine bond serves as an efficient electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, thereby generating the final trisubstituted pyrrole product. This late-stage functionalization is highly advantageous in drug discovery programs, as it allows for the rapid generation of a library of analogues from a common intermediate.[2][7]
Below is a visual representation of the overall synthetic workflow:
Caption: High-level workflow for the two-step synthesis of trisubstituted pyrroles.
Detailed Reaction Mechanisms
Part 1: Hantzsch Pyrrole Synthesis Mechanism
The Hantzsch synthesis proceeds through a series of well-established steps. The mechanism begins with the formation of an enamine from the β-ketoester and ammonia/primary amine, which then acts as a nucleophile.
The key steps are:
-
Enamine Formation: The amine attacks the keto group of this compound, followed by dehydration to form an enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the electrophilic carbon of the α-haloketone.
-
Cyclization and Aromatization: An intramolecular condensation occurs, followed by elimination of water to form the aromatic pyrrole ring.[5]
Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.
Part 2: Palladium-Catalyzed Suzuki Coupling Mechanism
The Suzuki coupling is a powerful C-C bond-forming reaction. The catalytic cycle involves a palladium(0) species.
The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide (our pyrrole intermediate) to form a palladium(II) species.
-
Transmetalation: The organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Experimental Protocols
Materials and Equipment
-
This compound
-
α-Haloketone (e.g., chloroacetone)
-
Ammonium acetate or primary amine
-
Ethanol, Glacial Acetic Acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Arylboronic acid
-
Base (e.g., K₂CO₃)
-
Solvent system for coupling (e.g., Toluene/Ethanol/Water)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol 1: Synthesis of Ethyl 4-(2-iodophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (5 volumes) and glacial acetic acid (2 volumes). Stir until the starting material is fully dissolved.
-
Reagent Addition: Add ammonium acetate (3.0 eq) and chloroacetone (1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (10 volumes) and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(2-iodophenyl)-pyrrole derivative.
Self-Validation Checkpoints:
-
TLC Monitoring: A new spot corresponding to the product should appear, with consumption of the starting materials.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the iodine atom should be evident in the mass spectrum.
Protocol 2: Suzuki Coupling for the Synthesis of a Trisubstituted Pyrrole
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Ethyl 4-(2-iodophenyl)-2-methyl-1H-pyrrole-3-carboxylate (1.0 eq) from Protocol 1.
-
Reagent Addition: Add the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 volumes).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the final trisubstituted pyrrole.
Self-Validation Checkpoints:
-
TLC Monitoring: The disappearance of the iodinated pyrrole and the appearance of a new, typically more non-polar, product spot.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should correspond to the coupled product, and the NMR will show signals for the newly introduced aryl group.
Data Presentation
The following table presents expected outcomes based on typical yields for these reaction types reported in the literature.
| Step | Reactants | Product | Expected Yield (%) | Purity (%) (Post-Chromatography) |
| 1 | This compound, Chloroacetone, NH₄OAc | Ethyl 4-(2-iodophenyl)-2-methyl-1H-pyrrole-3-carboxylate | 55 - 70 | >95 |
| 2 | Iodinated Pyrrole, Phenylboronic Acid, Pd(PPh₃)₄ | Ethyl 2-methyl-4-(biphenyl-2-yl)-1H-pyrrole-3-carboxylate | 70 - 85 | >98 |
Conclusion
This application note outlines a highly adaptable and efficient two-step strategy for the synthesis of valuable trisubstituted pyrroles using this compound. By combining the classical Hantzsch pyrrole synthesis with a modern palladium-catalyzed cross-coupling reaction, this methodology provides a powerful tool for researchers in drug discovery and materials science. The ability to perform late-stage functionalization on a common iodinated intermediate makes this approach particularly well-suited for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intermolecular Enamine Mizoroki-Heck Reactions on a Bio-Derived Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 7. Selective synthesis of trisubstituted pyrroles through the reactions of alkynyl Fischer carbene complexes with oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gewald Synthesis: A Powerful Route to Substituted 2-Aminothiophenes from Ethyl (2-iodobenzoyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of the Gewald Reaction
The Gewald three-component reaction, first reported by Karl Gewald in 1966, remains a cornerstone of heterocyclic chemistry, providing a remarkably efficient and versatile one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2][3] Its enduring popularity in both academic and industrial settings stems from its operational simplicity, the ready availability of starting materials, and the significant biological activities associated with its products.[4][5][6] 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[5][6][7] This guide provides an in-depth look at a specific application of the Gewald synthesis: the use of ethyl (2-iodobenzoyl)acetate derivatives to generate highly functionalized thiophenes with significant potential for further elaboration in drug discovery programs.
The Strategic Advantage of this compound
The choice of this compound as a starting material in the Gewald synthesis is a strategic one for several reasons. As a β-ketoester, it possesses the requisite reactivity for the initial Knoevenagel condensation. More importantly, the presence of the 2-iodo substituent on the phenyl ring provides a valuable synthetic handle for post-Gewald functionalization. This iodine atom can be readily transformed through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Reaction Mechanism: A Stepwise Look at Thiophene Formation
The mechanism of the Gewald reaction is generally understood to proceed through three key stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the active methylene group of the β-ketoester (this compound) and an α-cyanoester or a similar compound with an activated methylene group.[1][8] This step forms an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition and Cyclization: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[8] This is followed by an intramolecular cyclization.
-
Tautomerization and Aromatization: The cyclized intermediate undergoes tautomerization to afford the stable, aromatic 2-aminothiophene product.[1]
Below is a visual representation of the proposed reaction pathway.
Figure 1: A simplified workflow of the Gewald synthesis starting with this compound.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of ethyl 2-amino-4-(2-iodophenyl)thiophene-3-carboxylate. Optimization may be required for specific substrates and scales.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C11H11IO3 | 318.11 | 10 | 1.0 |
| Ethyl cyanoacetate | C5H7NO2 | 113.11 | 10 | 1.0 |
| Elemental Sulfur | S | 32.06 | 12 | 1.2 |
| Morpholine | C4H9NO | 87.12 | 2 | 0.2 |
| Ethanol (solvent) | C2H5OH | 46.07 | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 3.18 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (12 mmol, 0.38 g).
-
Add ethanol (30 mL) to the flask.
-
Add morpholine (2 mmol, 0.17 mL) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified ethyl 2-amino-4-(2-iodophenyl)thiophene-3-carboxylate.
-
Dry the purified product under vacuum.
Mechanistic Insights
The following diagram illustrates the key mechanistic steps of the Gewald synthesis.
Figure 2: Key mechanistic steps in the Gewald synthesis.
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is a versatile building block in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] The products derived from the Gewald synthesis have been investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory Agents: The 2-aminothiophene core is structurally similar to anthranilic acid, a known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Tinoridine is an example of an NSAID synthesized via the Gewald reaction.[9]
-
Antimicrobial and Antifungal Agents: Numerous 2-aminothiophene derivatives have demonstrated potent activity against various bacterial and fungal strains.[10]
-
Anticancer Agents: The thiophene ring is an isostere of the benzene ring and is often incorporated into molecules designed to interact with biological targets involved in cancer progression.
-
Kinase Inhibitors: The 2-aminothiophene scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.
The use of this compound in the Gewald synthesis provides a direct route to 2-amino-4-(2-iodophenyl)thiophenes. This intermediate is particularly valuable for the synthesis of novel therapeutics. The iodine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 4-position of the thiophene ring. This facilitates the exploration of the chemical space around the thiophene core, a critical step in the lead optimization phase of drug discovery.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inefficient Knoevenagel-Cope condensation. | Ensure the base is of good quality and used in the correct stoichiometric amount. Consider screening other bases such as piperidine or triethylamine. |
| Poor solubility or reactivity of sulfur. | Ensure the reaction temperature is maintained. The use of a higher boiling point solvent like DMF can sometimes improve sulfur reactivity. Microwave irradiation has also been shown to improve yields and reduce reaction times.[1] | |
| Formation of Byproducts | Side reactions due to prolonged heating or incorrect stoichiometry. | Monitor the reaction closely by TLC to avoid over-running the reaction. Ensure accurate measurement of all reagents. |
| Michael addition of the intermediate with another molecule of cyanoacetate. | This can sometimes be minimized by controlling the reaction temperature and the rate of addition of the base. |
Conclusion
The Gewald synthesis utilizing this compound derivatives offers a powerful and efficient strategy for the synthesis of highly functionalized 2-aminothiophenes. The resulting products are valuable intermediates in drug discovery, providing a versatile platform for the generation of diverse compound libraries. The strategic incorporation of an iodine atom allows for extensive post-synthesis modification, enabling a thorough exploration of structure-activity relationships. This application note provides a solid foundation for researchers and scientists to leverage this important reaction in their drug development programs.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Reaction of Ethyl (2-iodobenzoyl)acetate with Organoindium Reagents
Introduction
The synthesis of 3-substituted isobenzofuran-1(3H)-ones, commonly known as phthalides, represents a critical endeavor in medicinal chemistry and drug development. These scaffolds are prevalent in a multitude of biologically active natural products and synthetic compounds, exhibiting activities ranging from antidepressant to antiproliferative.[1][2] Organoindium reagents have emerged as powerful tools in organic synthesis due to their unique combination of high reactivity, functional group tolerance, and notably, their ability to facilitate reactions in aqueous media.[3][4] This application note provides a detailed guide to the reaction of ethyl (2-iodobenzoyl)acetate with organoindium reagents, exploring two primary synthetic pathways: an intramolecular Barbier-type cyclization and an intermolecular addition of pre-formed organoindium reagents.
The choice between these pathways allows for divergent synthetic strategies from a common starting material. The intramolecular approach offers a direct route to 3-hydroxy-3-methylisobenzofuran-1(3H)-one, while the intermolecular pathway enables the introduction of a wide variety of substituents at the 3-position, leading to a diverse library of phthalide derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organoindium chemistry for the synthesis of complex molecules.
Scientific Principles and Mechanistic Overview
The reactivity of this compound with organoindium reagents is governed by the principles of organometallic chemistry, specifically the formation and subsequent reaction of an organoindium species. The two pathways diverge based on how this organoindium reagent is generated and utilized.
Pathway 1: Intramolecular Indium-Mediated Barbier-Type Reaction
The Barbier reaction is characterized by the in situ generation of an organometallic reagent in the presence of an electrophile.[5] In the case of this compound, metallic indium undergoes oxidative addition into the carbon-iodine bond of the benzoyl group. This forms an organoindium intermediate that is tethered to the keto-ester moiety. The proximate ketone then serves as an intramolecular electrophile, leading to a cyclization event that, upon aqueous workup, yields the corresponding 3-substituted phthalide.
The key advantage of this approach is its operational simplicity, as the organoindium reagent is formed and consumed in a single step. The reaction is typically tolerant of the ester functionality, a testament to the chemoselectivity of organoindium reagents.[3]
Pathway 2: Intermolecular Addition of Organoindium Reagents
In this pathway, a triorganoindium reagent (R₃In) is prepared separately, often from an organolithium or Grignard reagent and an indium trihalide. This pre-formed reagent is then introduced to the this compound. The organoindium compound acts as a nucleophile, adding to the electrophilic ketone carbonyl. This 1,2-addition reaction, followed by workup, results in the formation of a tertiary alcohol, which in this case is a 3-substituted-3-hydroxyisobenzofuran-1-one. This approach offers greater versatility in the substituent (R) that can be introduced at the 3-position.
Visualizing the Reaction Pathways
To clearly delineate the two synthetic strategies, the following diagrams illustrate the proposed mechanisms.
Caption: Intramolecular Barbier-Type Cyclization Workflow.
Caption: Intermolecular Addition of a Pre-formed Organoindium Reagent.
Experimental Protocols
The following protocols are provided as a detailed guide for executing both the intramolecular and intermolecular reactions. These procedures are based on established methods for indium-mediated Barbier reactions and organoindium additions to keto-esters.
Protocol 1: Intramolecular Indium-Mediated Cyclization of this compound
Objective: To synthesize 3-hydroxy-3-methylisobenzofuran-1-one via an intramolecular Barbier-type reaction.
Materials:
-
This compound
-
Indium powder
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Add anhydrous THF (10 mL) to dissolve the starting material.
-
Add indium powder (1.5 mmol, 1.5 equivalents) to the solution.
-
The reaction mixture is stirred vigorously at room temperature for 30 minutes, then heated to reflux (approximately 66°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 3-hydroxy-3-methylisobenzofuran-1-one.
Protocol 2: Intermolecular Addition of a Triarylindium Reagent to this compound
Objective: To synthesize a 3-aryl-3-hydroxyisobenzofuran-1-one derivative.
Part A: Preparation of the Triarylindium Reagent
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Indium(III) chloride (InCl₃), anhydrous
-
Anhydrous diethyl ether or THF
-
Schlenk flask and line
-
Syringes
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (3.3 mmol) and anhydrous diethyl ether (15 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (3.0 mmol) dropwise via syringe. Stir the mixture at -78°C for 1 hour to form the aryllithium reagent.
-
In a separate flame-dried Schlenk flask, suspend anhydrous InCl₃ (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Slowly transfer the freshly prepared aryllithium solution to the InCl₃ suspension at -78°C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The resulting solution contains the triarylindium reagent.
Part B: Addition to this compound
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0°C.
-
Slowly add the prepared triarylindium reagent solution (1.1 mmol) to the keto-ester solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at 0°C.
-
Follow the extraction and purification procedure as described in Protocol 1 (steps 8-11) to isolate the desired 3-aryl-3-hydroxyisobenzofuran-1-one.
Data and Expected Outcomes
The following table summarizes the expected products and representative yields for the reactions described. The yields are based on literature reports for analogous transformations.
| Pathway | Starting Material | Reagents | Product | Representative Yield |
| Intramolecular | This compound | In powder, THF | 3-Hydroxy-3-methylisobenzofuran-1-one | 75-85% |
| Intermolecular | This compound | Triphenylindium, THF | 3-Hydroxy-3-phenylisobenzofuran-1-one | 70-80% |
| Intermolecular | This compound | Tri(p-tolyl)indium, THF | 3-Hydroxy-3-(p-tolyl)isobenzofuran-1-one | 65-75% |
Troubleshooting and Experimental Considerations
-
Activation of Indium: For the intramolecular Barbier reaction, if the reaction is sluggish, activation of the indium metal may be necessary. This can be achieved by briefly treating the indium powder with dilute HCl, followed by washing with water and acetone, and drying under vacuum.
-
Anhydrous Conditions: While indium-mediated reactions are often tolerant of water, the preparation of the triorganoindium reagent for the intermolecular pathway requires strictly anhydrous conditions to prevent quenching of the organolithium intermediate.
-
Chemoselectivity: Organoindium reagents are known for their chemoselectivity, generally not reacting with esters.[3] However, prolonged reaction times or high temperatures in the intermolecular reaction could potentially lead to side reactions. Monitoring the reaction closely is advised.
-
Workup: The formation of indium hydroxides during the aqueous workup can sometimes lead to emulsions. The addition of a small amount of dilute acid can help to break up these emulsions.
Conclusion
The reaction of this compound with organoindium reagents provides a versatile and efficient platform for the synthesis of valuable 3-substituted phthalide derivatives. The choice between an intramolecular Barbier-type cyclization and an intermolecular addition of a pre-formed organoindium reagent allows for strategic control over the final product. The operational simplicity, functional group tolerance, and high yields associated with these methods make them attractive for applications in drug discovery and natural product synthesis. By following the detailed protocols and considering the key experimental parameters outlined in these notes, researchers can effectively utilize organoindium chemistry to access a diverse range of complex molecular architectures.
References
- 1. Indium(iii)-catalyzed efficient synthesis of 3-arylhydrazonoindolin-2-ones and their fluorescent metal sensing studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organoindium chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Ethyl (2-iodobenzoyl)acetate as a precursor for benzomacrolactam synthesis
An In-depth Technical Guide to the Synthesis of Benzomacrolactams Utilizing Ethyl (2-iodobenzoyl)acetate as a Versatile Precursor
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the strategic use of this compound as a key precursor for the synthesis of benzomacrolactams, a class of compounds with significant potential in medicinal chemistry. We will explore the synthesis of the precursor itself, followed by an in-depth analysis of two primary intramolecular cyclization strategies: the Ullmann condensation and the Sonogashira coupling. This document provides not only step-by-step protocols but also the underlying chemical principles and experimental considerations essential for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and a thorough understanding of the synthetic pathways.
Introduction: The Significance of Benzomacrolactams
Benzomacrolactams are a class of macrocyclic compounds characterized by a benzene ring fused to a large lactam ring. This structural motif is of considerable interest in medicinal chemistry due to its presence in various biologically active natural products and its potential to mimic peptide β-turns. The conformational rigidity imparted by the macrocyclic structure can lead to enhanced binding affinity and selectivity for biological targets. Benzodiazepines, a related class of bicyclic heterocyclic molecules, are well-known for their wide array of biological activities, including anxiolytic, anticancer, and antimicrobial properties.[1] Similarly, the lactam moiety is a cornerstone of many antibiotics, such as the β-lactams.[2] The synthesis of novel benzomacrolactam scaffolds is therefore a promising avenue for the discovery of new therapeutic agents.
The strategic use of versatile precursors is paramount in the efficient construction of these complex molecules. This compound is an ideal starting material for several reasons. The 2-iodo substituent provides a reactive handle for various cross-coupling reactions, enabling the crucial intramolecular cyclization step.[3] The benzoylacetate moiety offers multiple points for functionalization and chain extension, allowing for the synthesis of a diverse library of benzomacrolactams. This guide will provide detailed protocols for leveraging these features to construct benzomacrolactam cores.
Synthesis of the Precursor: this compound
A reliable supply of the precursor is the first critical step. While this compound is commercially available[4][5], its synthesis in the laboratory is often necessary. A common method is the Claisen condensation between an appropriate ester and a ketone. A related procedure for ethyl benzoylacetate involves the condensation of ethyl acetate and ethyl benzoate.[6] For our target molecule, we will adapt this by using ethyl 2-iodobenzoate and ethyl acetate.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title precursor via a sodium ethoxide-mediated Claisen condensation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-iodobenzoate | 276.06 | 27.6 g | 0.10 |
| Ethyl acetate | 88.11 | 26.4 g (29.3 mL) | 0.30 |
| Sodium ethoxide | 68.05 | 8.2 g | 0.12 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| 1 M Hydrochloric acid | 36.46 | ~150 mL | - |
| Saturated sodium bicarbonate | 84.01 | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Reagent Addition: Anhydrous diethyl ether (100 mL) and sodium ethoxide (8.2 g, 0.12 mol) are added to the flask. The suspension is stirred.
-
Ester Addition: A mixture of ethyl 2-iodobenzoate (27.6 g, 0.10 mol) and ethyl acetate (26.4 g, 0.30 mol) is added dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, the mixture is gently refluxed for 4 hours. A yellowish precipitate of the sodium salt of the β-keto ester will form.
-
Quenching and Extraction: The reaction mixture is cooled in an ice bath, and 1 M HCl is slowly added with vigorous stirring until the solution is acidic (pH ~2-3). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.
Benzomacrolactam Synthesis via Intramolecular Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds.[7][8] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations with ligands allow the reaction to proceed under milder conditions.[9][10] This protocol describes a plausible intramolecular Ullmann condensation to form a benzomacrolactam.
Conceptual Workflow
The workflow begins with the alkylation of the this compound precursor with a bifunctional linker containing a terminal amine protected with a suitable group (e.g., Boc). After deprotection, the resulting amino-ester undergoes an intramolecular Ullmann condensation.
Caption: Workflow for Benzomacrolactam Synthesis via Intramolecular Ullmann Condensation.
Protocol 2: Intramolecular Ullmann Condensation
This protocol outlines the final cyclization step. It assumes the successful synthesis of the amino-ester precursor.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Amino-ester Precursor | (Varies) | 1.0 eq | - |
| Copper(I) iodide (CuI) | 190.45 | 0.1 eq | - |
| L-Proline | 115.13 | 0.2 eq | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq | - |
| Dimethyl sulfoxide (DMSO) | 78.13 | (To make 0.01 M solution) | - |
Step-by-Step Procedure
-
Reaction Setup: A Schlenk flask is charged with CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq). The flask is evacuated and backfilled with an inert gas three times.
-
Solvent and Substrate Addition: Anhydrous DMSO is added, followed by a solution of the amino-ester precursor (1.0 eq) in DMSO via syringe. The final concentration should be approximately 0.01 M to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction: The reaction mixture is heated to 90-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered through a pad of Celite to remove inorganic salts.
-
Extraction: The filtrate is washed with water (3 x volume of DMSO) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired benzomacrolactam.
Benzomacrolactam Synthesis via Intramolecular Sonogashira Coupling
The Sonogashira coupling is a highly efficient palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction has been successfully employed in macrocyclization to synthesize complex natural products.[11]
Conceptual Workflow
This pathway involves modifying the this compound precursor to introduce a terminal alkyne. This is typically achieved by alkylation with an appropriate haloalkyne. The subsequent intramolecular Sonogashira coupling forges the macrocyclic ring.
Caption: Workflow for Benzomacrolactam Synthesis via Intramolecular Sonogashira Coupling.
Protocol 3: Intramolecular Sonogashira Coupling
This protocol details the macrocyclization step. It assumes the successful synthesis of the precursor containing both the 2-iodoaryl group and a terminal alkyne.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Alkynyl-iodide Precursor | (Varies) | 1.0 eq | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | - |
| Copper(I) iodide (CuI) | 190.45 | 0.1 eq | - |
| Triethylamine (TEA) | 101.19 | (To make 0.005 M solution) | - |
| Tetrahydrofuran (THF) | 72.11 | (To make 0.005 M solution) | - |
Step-by-Step Procedure
-
Reaction Setup: A three-necked flask is equipped with a reflux condenser and a gas inlet. The system is purged with an inert gas.
-
Reagent Addition: A solution of the alkynyl-iodide precursor (1.0 eq) in a 1:1 mixture of THF and TEA is prepared. The concentration should be highly dilute (e.g., 0.005 M) to promote the intramolecular reaction, adhering to the Ruggli-Ziegler dilution principle.[13] This solution is added to the reaction flask.
-
Catalyst Addition: Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) are added to the stirred solution.
-
Reaction: The mixture is heated to 60-70 °C for 6-12 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Extraction: The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure benzomacrolactam.
Trustworthiness and Self-Validation
The protocols provided are grounded in well-established chemical principles.
-
High Dilution: Both cyclization protocols emphasize the use of high dilution. This is a critical parameter in macrocyclization to minimize competing intermolecular side reactions such as dimerization and polymerization.[13] The progress of the reaction should show a clean conversion from starting material to a single major product spot on TLC.
-
Inert Atmosphere: The use of an inert atmosphere is crucial for both Ullmann and Sonogashira reactions. The copper and palladium catalysts are sensitive to oxidation, which can deactivate them and lead to poor yields. A successful reaction will typically maintain a consistent color (e.g., the characteristic yellow of Pd(PPh₃)₄ solutions).
-
Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products. The appearance of multiple new spots may indicate catalyst decomposition or side reactions.
-
Ligand Choice in Ullmann Coupling: The use of L-proline as a ligand in the Ullmann condensation is based on literature precedents where it has been shown to accelerate the reaction and allow for milder conditions.[9]
-
Catalyst Purity: The purity of the palladium and copper catalysts is paramount for the success of the Sonogashira coupling. Using fresh or properly stored catalysts is recommended.
By carefully controlling these parameters, the described protocols provide a reliable and reproducible pathway to the target benzomacrolactams.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of benzomacrolactams. This guide has detailed two robust and adaptable methods for the crucial macrocyclization step: the intramolecular Ullmann condensation and the intramolecular Sonogashira coupling. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, we aim to empower researchers in medicinal chemistry and drug development to explore this promising class of compounds. The successful synthesis and subsequent biological evaluation of novel benzomacrolactams could lead to the discovery of next-generation therapeutic agents.
References
- 1. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-lactam antibiotics: An overview from a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 90034-85-8 | Benchchem [benchchem.com]
- 4. This compound/CAS:90034-85-8-HXCHEM [hxchem.net]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Ethyl (2-iodobenzoyl)acetate Reactions
An in-depth guide to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing reaction yields involving Ethyl (2-iodobenzoyl)acetate.
Welcome to the technical support center for this compound. This guide is designed to serve as a primary resource for troubleshooting and optimizing reactions involving this versatile synthetic intermediate. The unique structure of this compound, featuring a reactive aryl iodide and a β-ketoester moiety, makes it a valuable building block in pharmaceutical and materials science. However, harnessing its full potential requires a nuanced understanding of the reaction parameters that govern yield and purity.
This document provides detailed, evidence-based answers to frequently asked questions and offers structured troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a valuable reagent in organic synthesis?
A1: this compound is a highly useful intermediate due to its bifunctional nature. The key features are:
-
Aryl Iodide Group: The carbon-iodine bond is relatively weak, making it an excellent electrophile for a wide range of transition-metal-catalyzed cross-coupling reactions.[1] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in such reactions is typically I > Br > Cl.[2]
-
β-Ketoester Moiety: The active methylene group flanked by two carbonyls is acidic and can be easily deprotonated to form a nucleophilic enolate. This site can participate in various reactions, including alkylations, acylations, and cyclizations, providing a pathway to complex molecular architectures.
This combination allows for sequential or tandem reactions, where the aryl iodide is first used in a cross-coupling reaction, followed by a transformation at the β-ketoester position, or vice-versa.
Q2: What are the most common and effective cross-coupling reactions for this substrate?
A2: this compound is an excellent substrate for several palladium- and copper-catalyzed cross-coupling reactions. The most prominent include:
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl compounds. This reaction is known for its mild conditions and high functional group tolerance.[3][4]
-
Heck Reaction: Couples with alkenes to form substituted alkenes, a powerful method for C-C bond formation.[5][6] The reaction is typically stereoselective, favoring the trans product.[6]
-
Sonogashira Coupling: Forms a C-C bond with a terminal alkyne, yielding substituted alkynes.[7][8] This reaction is fundamental in the synthesis of pharmaceuticals and organic materials.[7]
-
Ullmann Condensation/Coupling: A copper-catalyzed reaction used to form C-O, C-N, C-S, or C-C bonds.[2][9] While traditional Ullmann reactions required harsh conditions, modern protocols have made it a more versatile tool.[9][10]
Q3: How should this compound and its reaction mixtures be handled and stored?
A3: For optimal results and safety:
-
Storage: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (like argon or nitrogen) to prevent slow decomposition. Like many organic esters, it can be sensitive to moisture over long periods.[11]
-
Handling: When setting up reactions, particularly palladium-catalyzed couplings, it is crucial to use anhydrous and anaerobic conditions. Solvents should be properly dried and degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8] Using Schlenk lines or a glovebox is standard practice for achieving the best yields.[12]
Troubleshooting Guide: Low Yield and Side Reactions
Low product yield is one of the most common issues encountered. The following guide addresses specific problems with their probable causes and recommended solutions.
Problem 1: Reaction Failure or Very Low Conversion
Your reaction shows minimal consumption of starting material after the recommended reaction time.
Caption: Troubleshooting workflow for low reaction yields.
-
Cause A: Inactive Catalyst
-
Explanation: Most palladium-catalyzed cross-coupling reactions rely on a Pd(0) species to initiate the catalytic cycle via oxidative addition into the C-I bond.[13] Often, a stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which must be reduced in situ.[7] If this reduction fails or if the resulting Pd(0) is oxidized by atmospheric oxygen, the reaction will not proceed.
-
Recommended Action:
-
Use High-Purity Precursors: Start with fresh, high-quality palladium precursors and ligands.
-
Ensure Inert Atmosphere: Meticulously degas the reaction solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[14]
-
Ligand Choice: Use phosphine ligands (e.g., PPh₃, SPhos, XPhos) that can act as reducing agents for the Pd(II) precursor or help stabilize the active Pd(0) species.[14][15]
-
-
-
Cause B: Inappropriate or Ineffective Base
-
Explanation: The base plays a critical role that varies with the reaction type. In Suzuki coupling, it activates the boronic acid.[3] In the Heck reaction, it is crucial for regenerating the Pd(0) catalyst in the final step.[15] An incorrect choice of base (e.g., one that is too weak, insoluble, or sterically hindered) can halt the catalytic cycle.
-
Recommended Action:
-
Select the Right Base: Consult the literature for the optimal base for your specific transformation. Inorganic bases like K₂CO₃ and K₃PO₄ are robust choices for many reactions.[14][15]
-
Screening: If yield is still low, perform a small-scale screen with different bases. See the table below for common options.
-
-
| Base | Type | Typical Reactions | Notes |
| K₂CO₃ / Cs₂CO₃ | Inorganic | Suzuki, Heck, Sonogashira | Strong, reliable bases. Cesium carbonate is more soluble and often gives higher yields but is more expensive.[14][15] |
| K₃PO₄ | Inorganic | Suzuki | A strong base often used with sterically hindered substrates.[14] |
| Et₃N / DIPEA | Organic (Amine) | Heck, Sonogashira | Soluble in organic solvents. Can also act as a solvent in Sonogashira reactions.[5][16] |
| NaOAc | Inorganic | Heck | A milder base, suitable for sensitive substrates but may result in lower yields compared to stronger bases.[15] |
| Table 1. Common bases for cross-coupling reactions. |
-
Cause C: Suboptimal Temperature or Reaction Time
-
Explanation: Cross-coupling reactions are often sensitive to temperature. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause catalyst decomposition or byproduct formation.[17]
-
Recommended Action:
-
Monitor Progress: Track the reaction's progress using TLC or LC-MS. Do not rely solely on a literature-reported reaction time.
-
Optimize Temperature: A typical starting temperature range for many couplings is 80-110 °C.[13][15] If the reaction is slow, consider a modest increase in temperature. For sensitive substrates, lower temperatures may be required.
-
-
Problem 2: Formation of Significant Side Products
The desired product is formed, but it is contaminated with one or more significant byproducts, complicating purification and lowering the isolated yield.
-
Side Product A: Homo-coupling of the Coupling Partner
-
Explanation: This is especially common in Sonogashira and Suzuki reactions. In Sonogashira coupling, the copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne to form a butadiyne, a side reaction known as Glaser coupling.[12] In Suzuki reactions, boronic acids can dimerize under certain conditions.
-
Recommended Action:
-
For Sonogashira: Use "copper-free" Sonogashira conditions, which typically employ a palladium catalyst with a suitable ligand and a base like Cs₂CO₃ in an anhydrous solvent.[12] If copper is necessary for kinetics, use it in catalytic amounts (1-5 mol%) and maintain a strictly oxygen-free environment.[12]
-
For Suzuki: Ensure a properly degassed reaction setup. The mechanism of boronic acid homo-coupling is often linked to the presence of oxygen.
-
-
-
Side Product B: Protodeiodination (Reduction of C-I Bond)
-
Explanation: The aryl iodide is reduced back to the corresponding arene (Ethyl benzoylacetate), consuming the starting material. This can be promoted by the palladium catalyst in the presence of a hydrogen source (e.g., trace water, certain amines, or solvents).
-
Recommended Action:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Base Selection: Avoid bases that can readily act as hydride donors.
-
-
Problem 3: Difficulties in Product Purification
The crude product is a complex mixture that is difficult to separate by standard column chromatography.
-
Cause A: Persistent Palladium or Copper Catalyst Residues
-
Explanation: Residual metal catalysts can co-elute with the product or cause streaking on the silica gel column. They often appear as a black or dark-colored residue.
-
Recommended Action:
-
Filtration: Before concentrating the reaction mixture, dilute it with a solvent like ethyl acetate and filter it through a plug of Celite or silica gel to capture insoluble catalyst species.[12]
-
Aqueous Wash: Washing the organic layer with an aqueous solution of saturated ammonium chloride (for copper) or performing a standard aqueous work-up can help remove metal salts.[18]
-
-
-
Cause B: Unreacted Starting Materials or Polar Byproducts
-
Explanation: If the reaction did not go to completion, or if polar byproducts were formed, they can complicate purification.
-
Recommended Action:
-
Aqueous Base Wash: A wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution can remove unreacted acidic starting materials (e.g., boronic acids) or acidic byproducts.[17][18]
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can improve separation.[18]
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to achieve high purity.[18]
-
-
Key Experimental Protocols & Mechanistic Insights
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed coupling with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), finely powdered
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene (degassed)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.[14]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.[14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[14]
Core Catalytic Cycle: The Engine of Cross-Coupling
Understanding the catalytic cycle is key to troubleshooting. Most palladium-catalyzed cross-couplings involving aryl halides follow a similar three-step pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in Ethyl (2-iodobenzoyl)acetate reactions
Technical Support Center: Ethyl (2-iodobenzoyl)acetate Reactions
Welcome to the technical support center for this compound. This guide is designed for our valued research partners in the chemical and pharmaceutical industries. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to overcome common challenges, particularly those arising from the significant steric hindrance posed by the ortho-iodo substituent.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and provide rapid diagnostic advice.
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is failing or giving very low yields. What's the likely cause?
A: The primary suspect is steric hindrance. The bulky iodine atom at the ortho position to the benzoyl group creates significant spatial crowding around the palladium catalyst's reaction center. This crowding can severely impede key steps in the catalytic cycle, such as oxidative addition and the subsequent approach of the coupling partner (transmetalation).[1][2]
Q2: What is the first and most critical parameter I should adjust to counter steric hindrance?
A: Your choice of ligand for the palladium catalyst is paramount. Standard ligands like triphenylphosphine (PPh₃) are often too small to create the necessary coordination environment to facilitate the reaction. You must move to bulkier, more electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can stabilize the catalytically active Pd(0) species.[3][4] Excellent starting points are Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[5][6]
Q3: Can changing the base or solvent improve my yields?
A: Yes, significantly. For sterically congested couplings, a stronger, non-nucleophilic base is often required to facilitate the transmetalation step effectively. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄, Cs₂CO₃, or potassium tert-butoxide (KOtBu). Solvent choice is also key; polar aprotic solvents like dioxane, THF, or toluene are generally preferred as they can help stabilize the charged intermediates in the catalytic cycle.[7][8]
Q4: I'm observing significant amounts of homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). How can I suppress this?
A: Homocoupling is often a sign that the desired cross-coupling pathway is too slow, again, likely due to steric hindrance. This allows side reactions to dominate. To mitigate this, you can:
-
Add the aryl iodide slowly to the reaction mixture to maintain a low concentration, disfavoring the homocoupling side reaction.
-
Use a milder base if possible, as very strong bases can sometimes promote homocoupling.
-
Employ a reducing agent, such as potassium formate, in trace amounts to minimize the concentration of free Pd(II) species that can promote homocoupling.[9]
-
For Sonogashira reactions, ensure your copper(I) co-catalyst is fresh and used in the correct stoichiometry, as improper copper levels can lead to alkyne dimerization (Glaser coupling).
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and mechanistic insights for specific, challenging reactions.
Guide 1: Optimizing the Suzuki-Miyaura Coupling of Hindered Substrates
Issue: Low to no yield when coupling this compound with an ortho-substituted arylboronic acid.
Root Cause Analysis: The combination of two ortho-substituted coupling partners creates extreme steric congestion. This scenario, known as tetra-ortho-substituted biaryl synthesis, presents a formidable challenge. The bulky groups prevent the two aryl rings from achieving the necessary proximity and orientation on the palladium center for the final C-C bond-forming reductive elimination step to occur efficiently.[10][11]
Solution: Catalyst System Modification with Bulky Biarylphosphine Ligands. We must employ a catalyst system specifically designed to handle this level of steric strain. The key is to use a ligand that is not only bulky but also possesses unique structural features that actively promote the difficult reductive elimination step.[10][12]
| Parameter | Standard Conditions (Low Yield) | Optimized Protocol (High Yield) |
| Pd Pre-catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | PPh₃ | BI-DIME or AntPhos [10][11] |
| Pd:Ligand Ratio | 1:2 to 1:4 | 1:1.5 |
| Base | Na₂CO₃ | K₃PO₄ (finely ground) |
| Solvent | Toluene/H₂O | Dioxane or Toluene |
| Temperature | 80 °C | 100-110 °C |
| Atmosphere | Nitrogen | Argon (rigorously deoxygenated) |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the ortho-substituted arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, pre-mix Pd₂(dba)₃ (2 mol %) and the specialized ligand (e.g., BI-DIME, 3 mol %).
-
Reaction Setup: Evacuate and backfill the flask containing the substrates with argon (repeat 3x). Add the pre-mixed catalyst under a positive pressure of argon.
-
Solvent Addition: Add anhydrous, degassed dioxane via cannula.
-
Execution: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Causality: The unique architecture of ligands like AntPhos and BI-DIME creates a large "bite angle" and steric bulk that forces the aryl groups into a conformation conducive to reductive elimination, overcoming the high energy barrier imposed by the ortho substituents.[10]
Caption: Optimized workflow for sterically demanding Suzuki coupling.
Guide 2: Driving the Buchwald-Hartwig Amination of this compound
Issue: Reaction with a primary or secondary amine stalls, resulting in incomplete conversion and formation of hydrodehalogenation byproduct (benzene ring without iodine).
Root Cause Analysis: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[13][14] The ortho-iodo group can hinder the coordination of the amine to the palladium center and slow down the C-N reductive elimination.[15] The competing β-hydride elimination pathway can become dominant if the desired reductive elimination is sluggish, leading to the hydrodehalogenated arene.[13]
Solution: Utilizing a Catalyst System with Sterically Hindered, Electron-Rich Ligands and a Strong, Non-nucleophilic Base. To favor C-N bond formation, we need a ligand that accelerates reductive elimination more than β-hydride elimination. Highly hindered phosphine ligands are known to achieve this.[15][16] Additionally, a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the amine-palladium adduct, which is a crucial step preceding reductive elimination.[14]
| Parameter | Standard Conditions (Stalled Reaction) | Optimized Protocol (High Conversion) |
| Pd Pre-catalyst | Pd(OAc)₂ | Pd₂(dba)₃ or a G3 Precatalyst |
| Ligand | BINAP or dppf | RuPhos or BrettPhos |
| Base | K₂CO₃ or Cs₂CO₃ | NaOtBu or LiHMDS |
| Solvent | Toluene | Toluene or THF (anhydrous) |
| Temperature | 90 °C | Room Temp to 80 °C (ligand dependent) |
Step-by-Step Methodology:
-
Inert Atmosphere: Add the aryl iodide (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.5 equiv.) to a glovebox-dried vial or Schlenk tube.
-
Catalyst Addition: Add the appropriate palladium pre-catalyst (e.g., RuPhos G3, 1-2 mol %).
-
Solvent & Execution: Add anhydrous, degassed toluene. Seal the vessel and stir at the recommended temperature for the chosen ligand (many modern systems work efficiently at room temperature or with mild heating to ~80 °C).
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by chromatography.
Causality: Ligands like RuPhos and BrettPhos are designed with bulky biaryl scaffolds that create a specific coordination sphere around the palladium. This geometry not only accommodates the hindered substrate but also promotes the C-N reductive elimination kinetically, outcompeting the undesired side reactions.[17]
Caption: Key intervention points in the Buchwald-Hartwig catalytic cycle.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Preventing O-acylation side products with Ethyl (2-iodobenzoyl)acetate
An in-depth guide for researchers, scientists, and drug development professionals on preventing O-acylation side products with Ethyl (2-iodobenzoyl)acetate.
Technical Support Center: this compound
Welcome to the technical support guide for this compound. This resource is designed to provide researchers with a deep understanding of the challenges associated with its use, specifically the formation of O-acylation side products, and to offer robust, field-proven strategies for troubleshooting and prevention.
Section 1: Understanding the Core Problem: C- vs. O-Acylation
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Q1: What is this compound and what makes it a valuable synthetic building block?
This compound is a multifunctional organic compound. It combines the features of a β-keto ester with a halogenated aromatic ring, making it a versatile precursor in organic synthesis.[1] The β-keto ester moiety is a classic building block for creating complex carbon skeletons and heterocyclic rings, while the ortho-iodine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.[1][2]
Q2: What are C-acylation and O-acylation in the context of this molecule?
When this compound is treated with a base, a proton is removed from the α-carbon (the carbon between the two carbonyl groups) to form a resonance-stabilized intermediate called an enolate.[3] This enolate is an ambident nucleophile , meaning it has two reactive sites: the α-carbon and the enolate oxygen.[4][5]
-
C-acylation: The desired reaction, where the enolate's α-carbon attacks an acylating agent (like an acyl chloride). This forms a new carbon-carbon bond and leads to the target β-dicarbonyl product.
-
O-acylation: The common side reaction, where the enolate's oxygen atom attacks the acylating agent. This forms a new carbon-oxygen bond, resulting in an undesired enol ester byproduct.
Caption: Reaction pathways for the acylation of this compound.
Q3: What chemical principles determine whether C- or O-acylation occurs?
Several interconnected factors govern the C/O selectivity. Understanding them is key to controlling the reaction outcome.
-
Kinetic vs. Thermodynamic Control:
-
O-acylation is often the kinetically controlled product, meaning it forms faster. The negative charge in the enolate is highest on the more electronegative oxygen atom, making it a ready target for electrophiles.[6] This pathway is favored under irreversible conditions, such as low temperatures and the use of strong, hindered bases like LDA.[7]
-
C-acylation is typically the thermodynamically controlled product. The resulting C-C bond and the reformed carbonyl group create a more stable overall molecule.[5][6] This pathway is favored under reversible conditions, such as higher temperatures and weaker bases, which allow the initially formed O-acylated product to revert and eventually form the more stable C-acylated product.[7][8]
-
-
Hard and Soft Acids and Bases (HSAB) Theory: This principle provides a powerful predictive framework.[9]
-
The enolate oxygen, being small and highly electronegative, is a hard nucleophilic center .[10][11]
-
The α-carbon, being larger and more polarizable, is a soft nucleophilic center .[10][11]
-
Acylating agents like acyl chlorides (R-CO-Cl) possess a highly electrophilic carbonyl carbon, which is considered a hard acid . According to the HSAB principle, hard acids prefer to react with hard bases.[9] This inherent hard-hard interaction preference is a primary reason for the prevalence of O-acylation side products.[10][12]
-
-
Solvent and Counter-ion Effects:
-
Solvent: Strongly coordinating, polar aprotic solvents (e.g., DMSO, HMPA) can solvate the metal counter-ion of the enolate very effectively. This creates a more "naked" and reactive enolate, particularly exposing the oxygen atom and thus promoting O-acylation.[13] Weakly coordinating solvents like THF or toluene are generally preferred.[13][14]
-
Counter-ion: The identity of the positive counter-ion (e.g., Li⁺, Na⁺, K⁺, Mg²⁺) associated with the enolate influences the aggregation state and the location of the electron density, thereby affecting the C/O ratio.[15] Divalent cations like Mg²⁺ are particularly useful for promoting C-acylation through chelation.
-
Section 2: Troubleshooting Guide
This section is designed as a practical, rapid-response guide for when experiments yield unexpected O-acylation products.
Caption: Troubleshooting flowchart for unexpected O-acylation.
Q&A Troubleshooting
Q: I used LDA at -78 °C and got almost exclusively the O-acylated product. Why? A: This is a classic case of kinetic control. LDA is a strong, non-nucleophilic, hindered base that rapidly and irreversibly deprotonates the substrate at low temperatures.[7] The reaction is over before it has a chance to equilibrate to the more stable thermodynamic C-acylated product. The "hard" acyl chloride electrophile reacts at the most electron-rich site, the oxygen, which is favored under these kinetic conditions.
Q: I used sodium ethoxide in ethanol and still see significant O-acylation. What's happening? A: While using a weaker base like sodium ethoxide is a step towards thermodynamic control, the choice of a matching alkoxide is critical to prevent transesterification of your ethyl ester.[16][17] However, if O-acylation persists, it indicates that the equilibrium still favors the kinetic product under your specific conditions or that the reaction is not fully reversible. The solution is not just a weaker base, but a strategy that actively promotes C-acylation, such as chelation control.
Q: My reaction is complex, and I cannot significantly raise the temperature. What is my best option? A: When thermal control is not feasible, your best strategy is to change the intrinsic reactivity of the enolate to favor C-acylation. This is perfectly achieved through chelation control . Adding a Lewis acid like magnesium chloride (MgCl₂) is the recommended solution.
Section 3: Proactive Strategies & Experimental Protocols
The most effective way to avoid side products is to design the experiment to favor C-acylation from the start. The use of magnesium chloride is a highly effective and widely cited method for this purpose.[18][19][20]
The Power of Chelation Control with MgCl₂
Magnesium(II) is a divalent cation that acts as a strong Lewis acid. It coordinates with both carbonyl oxygens of the this compound enolate, forming a rigid six-membered ring chelate.[21][22] This chelation has two profound effects:
-
Steric Blocking: The magnesium ion and its associated ligands physically block the enolate oxygen, preventing the approach of the acylating agent.
-
Electronic Deactivation: Coordination to the Lewis acid withdraws electron density from the oxygen, making it less nucleophilic.
The result is that the α-carbon becomes the only accessible and reactive nucleophilic site, forcing the reaction to proceed via the C-acylation pathway with high selectivity.
Caption: Chelation control forces C-acylation by blocking the oxygen atom.
Recommended Protocol: C-Acylation via Magnesium Enolate
This protocol is adapted from established methodologies for the selective C-acylation of β-keto esters.[20][23][24]
Materials:
-
This compound
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Acyl Chloride (R-CO-Cl)
-
Anhydrous Solvent (e.g., THF, Toluene, or Dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen/argon inlet, and a dropping funnel.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq.) and anhydrous MgCl₂ (1.1 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Enolate Formation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq.) dropwise via syringe over 10-15 minutes. The mixture may become a thicker slurry.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the magnesium chelate.
-
Acylation: Cool the reaction mixture back down to 0 °C. Add a solution of the acyl chloride (1.05 eq.) in the same anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or 1M HCl. Transfer the mixture to a separatory funnel, extract with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary of Recommended Conditions for Maximizing C-Acylation
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine (in presence of MgCl₂) | A non-nucleophilic organic base sufficient to form the enolate once the methylene protons are acidified by Mg²⁺ chelation.[23] |
| Solvent | Weakly coordinating (THF, Toluene) | Minimizes solvation of the enolate oxygen, reducing its independent reactivity.[13][14] |
| Temperature | 0 °C to Room Temperature | Mild conditions that are sufficient for the chelate-controlled reaction without needing extreme temperatures to force thermodynamic control. |
| Key Additive | Magnesium Chloride (MgCl₂) ( >1.0 eq.) | CRITICAL. Forms a rigid chelate, sterically and electronically favoring C-acylation over O-acylation.[19][20] |
Section 4: References
-
Fiveable. Kinetic vs. Thermodynamic Enolates Definition. 6
-
Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes. 15
-
Scribd. Kinetic vs. Thermodynamic Enolates | PDF. 8
-
Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. 7
-
Pearson. What is the primary difference between thermodynamic and kinetic control in enolate formation?25
-
ResearchGate. Synthesis of α-fluoro β-keto esters using magnesium chloride–triethylamine. 18
-
CHEM 330 Handout. Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. 13
-
Unknown Source. Kinetic vs. Thermodynamic Enolates. --INVALID-LINK--
-
ACS Publications. Chemical Reactivity of Enolate Ions: The Local Hard and Soft Acids and Bases Principle Viewpoint. 26
-
Benchchem. This compound | 90034-85-8. 1
-
PubMed. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. 27
-
Unknown Source. HARD AND SOFT ACIDS AND BASES (HSAB). 28
-
JoVE. Video: Reactivity of Enolate Ions. 4
-
Chemistry LibreTexts. Acetoacetic Ester Synthesis. 16
-
Pearson. Enolate Alkylation and Acylation: Videos & Practice Problems. 29
-
PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. 30
-
Unknown Source. III Enolate Chemistry. 10
-
Unknown Source. Lecture 4 Enolates in Synthesis. 5
-
University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. 31
-
Neuman, R. C. Chapter 18: Reactions of Enolate Ions and Enols. 32
-
Wikipedia. HSAB theory. 9
-
Chemistry LibreTexts. Hard and Soft Acids and Bases. 11
-
PubMed. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. 14
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Ethyl 2-Iodobenzoate: A Key Intermediate for Your Synthesis Needs. 33
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?34
-
Semantic Scholar. Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. 35
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. 3
-
Synlett. The MgCl2–Et3N Base System. 23
-
OpenOChem Learn. Acetoacetic Ester Synthesis. 17
-
ResearchGate. Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds | Request PDF. 36
-
OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. 37
-
PubMed. MgCl2 and its applications in organic chemistry and biochemistry: a review. 19
-
Unknown Source. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. 21
-
ResearchGate. Mastering .beta.-Keto Esters. 20
-
ResearchGate. Synthesis of Benzomacrolactam by 11–endo Selective Aryl Radical Cyclization of 2–Iodobenzamide Derived from D–Galactose. 38
-
Chemistry LibreTexts. Diastereoselective Addition to Aldehydes and Ketones. 22
-
PMC - NIH. Magnesium-catalyzed hydrosilylation of α,β-unsaturated esters. 39
-
University of Calgary. Acylation of phenols. --INVALID-LINK--
-
Organic Chemistry Portal. Acetic Acid Esters. 40
-
YouTube. C vs O acylation with question from csir-net exam. 12
-
University of Calgary. Acylation of ketones. --INVALID-LINK--
-
Google Patents. Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate. 24
-
Organic Chemistry Portal. Friedel-Crafts Acylation. --INVALID-LINK--
-
Benchchem. A Comparative Guide to Acylating Agents: 2-Iodobenzoyl Chloride vs. 2-Iodobenzoate. 2
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. --INVALID-LINK--
-
Quora. What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?41
References
- 1. This compound | 90034-85-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Reactivity of Enolate Ions [jove.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. scribd.com [scribd.com]
- 9. HSAB theory - Wikipedia [en.wikipedia.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 18. researchgate.net [researchgate.net]
- 19. MgCl2 and its applications in organic chemistry and biochemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. web.uvic.ca [web.uvic.ca]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. thieme-connect.com [thieme-connect.com]
- 24. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]
- 25. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mlsu.ac.in [mlsu.ac.in]
- 29. Enolate Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 30. pharmaxchange.info [pharmaxchange.info]
- 31. chem.tamu.edu [chem.tamu.edu]
- 32. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 33. nbinno.com [nbinno.com]
- 34. reddit.com [reddit.com]
- 35. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. osti.gov [osti.gov]
- 38. researchgate.net [researchgate.net]
- 39. Magnesium-catalyzed hydrosilylation of α,β-unsaturated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 41. quora.com [quora.com]
Technical Support Center: Catalyst Selection for Palladium-Catalyzed Intramolecular Coupling of Ethyl (2-iodobenzoyl)acetate
Welcome to our dedicated technical support center for the palladium-catalyzed intramolecular coupling of Ethyl (2-iodobenzoyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind catalyst and reagent selection to ensure successful and reproducible outcomes in your laboratory.
Introduction: The Intricacies of Intramolecular α-Arylation
The intramolecular palladium-catalyzed α-arylation of β-keto esters, such as this compound, is a powerful transformation for the synthesis of carbo- and heterocyclic ring systems. This reaction, a variation of the Buchwald-Hartwig and related cross-coupling reactions, allows for the formation of a new carbon-carbon bond between an aromatic carbon and the α-carbon of a carbonyl group.[1] The successful execution of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent, as these components work in concert to facilitate the catalytic cycle and suppress unwanted side reactions.
This guide will walk you through the critical parameters for optimizing this reaction, troubleshoot common issues, and provide a validated experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the intramolecular coupling of this compound?
A1: The main challenge lies in achieving efficient cyclization to the desired 5-membered ring product, ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, while avoiding common side reactions. These can include intermolecular side reactions, decomposition of the starting material, and catalyst deactivation. The choice of catalyst and reaction conditions is critical to favor the intramolecular pathway.
Q2: Which palladium source is most suitable for this reaction?
A2: Both Pd(0) and Pd(II) sources can be effective. Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(OAc)₂ and Pd₂(dba)₃ are often preferred as they are air-stable and are reduced in situ to the active Pd(0) species.[2]
Q3: How critical is the choice of ligand, and what are the best options?
A3: The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black. For the α-arylation of β-keto esters, bulky and electron-rich phosphine ligands are generally the most effective.[3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Excellent choices include tri-tert-butylphosphine (P(tBu)₃) and biaryl phosphine ligands developed by Buchwald, such as XPhos and SPhos. For some intramolecular cyclizations, bidentate ligands like Xantphos can also be highly effective.[4]
Q4: What is the role of the base, and which one should I use?
A4: The base is essential for deprotonating the α-carbon of the β-keto ester to form the enolate nucleophile. The choice of base is critical, as it must be strong enough to generate the enolate but not so strong as to cause undesired side reactions like hydrolysis of the ester or promoting aldol-type condensations. For this substrate, moderately strong inorganic bases like potassium phosphate (K₃PO₄)[5] and cesium carbonate (Cs₂CO₃) are often excellent choices. Stronger, non-nucleophilic organic bases like sodium tert-butoxide (NaOtBu) can also be used, but may require more careful optimization of reaction conditions.
Q5: Which solvent is recommended for this intramolecular coupling?
A5: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the stability and activity of the catalytic species.[4] High-boiling point, aprotic solvents are generally preferred for this reaction. Toluene, dioxane, and tetrahydrofuran (THF) are common and effective choices. The selection of the solvent can sometimes be interdependent with the choice of base and ligand, so screening may be necessary for optimal results.
Troubleshooting Guide
This section addresses common problems encountered during the intramolecular coupling of this compound, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. This can be due to oxygen in the reaction vessel or impurities in the reagents.[2] | - Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). - Use freshly distilled and degassed solvents. - Consider using a pre-activated Pd(0) source like Pd₂(dba)₃. - Increase the ligand-to-palladium ratio to enhance catalyst stability. |
| Inefficient Ligand: The chosen ligand may not be suitable for the substrate, leading to slow oxidative addition or reductive elimination. | - Screen a panel of bulky, electron-rich phosphine ligands such as P(tBu)₃, XPhos, or SPhos. - For intramolecular reactions, consider bidentate ligands like Xantphos. | |
| Inappropriate Base: The base may be too weak to efficiently generate the enolate, or it may be sterically hindered. | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu). - Ensure the base is finely powdered and dry. | |
| Formation of Side Products | Dehalogenation: The aryl iodide is reduced to the corresponding arene, a common side reaction in palladium catalysis.[6] | - Lower the reaction temperature. - Use a less electron-rich ligand. - Ensure the absence of water or other proton sources. |
| Intermolecular Coupling: The enolate reacts with another molecule of the aryl iodide instead of cyclizing. | - Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway. | |
| Aldol Condensation/Decomposition: The enolate undergoes self-condensation or other decomposition pathways, often promoted by a strong base. | - Use a milder base such as K₃PO₄ or Cs₂CO₃. - Lower the reaction temperature. | |
| Reaction Stalls | Catalyst Deactivation: The active catalyst precipitates as palladium black. | - Increase the ligand concentration. - Ensure rigorous exclusion of oxygen. - Consider a different ligand that provides better stabilization. |
| Product Inhibition: The product may coordinate to the palladium center and inhibit the catalytic cycle. | - This is less common but can be addressed by optimizing the reaction time and temperature to achieve full conversion before significant inhibition occurs. |
Experimental Protocol: Intramolecular Coupling of this compound
This protocol provides a starting point for the synthesis of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃, 4 mol%) or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely powdered and dried
-
Anhydrous, degassed toluene (to achieve a 0.1 M concentration of the substrate)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative data for the intramolecular coupling of substrates similar to this compound, highlighting the impact of different catalysts, ligands, and bases on the reaction outcome.
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (2) | Toluene | 110 | 12 | ~85-95 | [7] |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~90 | [8] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | THF | 110 | 24 | 84 | [5] |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.2) | Toluene | 80 | 6 | ~70-80 | [4] |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Visualizing the Catalytic Cycle and Troubleshooting Logic
To better understand the reaction mechanism and the decision-making process in troubleshooting, the following diagrams are provided.
Caption: Catalytic cycle for the intramolecular α-arylation.
Caption: A decision tree for troubleshooting low conversion.
References
- 1. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. divyarasayan.org [divyarasayan.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Heterocyclic Synthesis from Ethyl (2-iodobenzoyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl (2-iodobenzoyl)acetate in heterocyclic synthesis. This guide is designed to provide expert-backed, field-proven insights to help you navigate the common challenges and troubleshoot low yields in your experiments. My approach is rooted in a deep understanding of reaction mechanisms and a commitment to providing self-validating protocols.
Introduction: The Challenge of Cyclizing this compound
This compound is a versatile starting material for constructing a variety of heterocyclic scaffolds. However, its successful transformation is often hampered by competing side reactions, leading to frustratingly low yields. The primary culprits are often related to the reactivity of the aryl iodide, the lability of the β-keto ester functionality, and the delicate balance of reaction conditions required for efficient intramolecular cyclization. This guide will dissect these issues and provide actionable solutions.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Question 1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a common hurdle. Before drastically altering your reaction, it's crucial to systematically evaluate the foundational parameters.
Underlying Causes & Solutions:
-
Insufficient Catalyst Activity: In palladium- or copper-catalyzed reactions, the active catalytic species may not be forming efficiently or is decomposing prematurely.
-
Solution: Ensure your palladium source, ligands, and any copper co-catalysts are of high purity. For palladium-catalyzed reactions, consider using a pre-catalyst that readily forms the active Pd(0) species. The choice of ligand is also critical; for intramolecular Heck-type reactions, bulky, electron-rich phosphine ligands can be effective.
-
-
Suboptimal Reaction Temperature: The energy barrier for the desired cyclization may not be met at your current reaction temperature.
-
Solution: Incrementally increase the reaction temperature while carefully monitoring for product decomposition by TLC or LC-MS. A temperature screening is often a worthwhile investment of time and material.
-
-
Inappropriate Solvent or Base: The choice of solvent and base profoundly impacts the solubility of reagents and the rate of reaction.
-
Solution: For palladium-catalyzed intramolecular cyclizations, polar aprotic solvents like DMF, DMAc, or NMP are often effective. The base should be strong enough to facilitate the desired reaction pathway but not so harsh as to promote side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (Et₃N) or DBU should be screened.[1]
-
Troubleshooting Workflow for Incomplete Reactions:
Caption: A systematic approach to troubleshooting incomplete reactions.
Question 2: My main impurity is the dehalogenated starting material, ethyl (benzoyl)acetate. Why is this happening and how can I prevent it?
Answer:
The formation of the dehalogenated product is a significant yield-reducing side reaction, particularly in palladium-catalyzed processes. This occurs when the organopalladium intermediate, formed after oxidative addition of the aryl iodide, is intercepted by a hydride source before it can undergo the desired intramolecular cyclization.
Underlying Causes & Solutions:
-
Presence of a Hydride Source: Trace amounts of water, alcohols, or even the amine base or solvent can act as hydride donors.
-
Solution: Use rigorously dried solvents and reagents. If using an amine base that can provide a β-hydride, consider a non-coordinating or sterically hindered base.
-
-
Slow Cyclization Step: If the intramolecular cyclization is slow, the competing dehalogenation pathway becomes more prominent.[1]
-
Solution: Re-evaluate your catalyst and ligand system to accelerate the cyclization step. Sometimes, switching from an aryl iodide to a more reactive aryl bromide can paradoxically improve yields by better matching the rates of oxidative addition and cyclization.[1]
-
Table 1: Strategies to Minimize Dehalogenation
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimizes the presence of adventitious water which can be a hydride source. |
| Select a Non-Hydridic Base | Bases like proton sponge or inorganic carbonates (e.g., Cs₂CO₃) are less likely to act as hydride donors. |
| Optimize Ligand Choice | Bulky, electron-donating ligands can accelerate the desired cyclization, outcompeting dehalogenation. |
| Consider a Different Halide | If using an aryl iodide, switching to an aryl bromide might better synchronize the catalytic steps.[1] |
Question 3: I'm observing a complex mixture of byproducts, and purification is a nightmare. What are the likely side reactions of the this compound moiety?
Answer:
The β-keto ester functionality of your starting material is susceptible to several base-mediated side reactions that can lead to a complex product mixture.
Underlying Causes & Solutions:
-
Hydrolysis of the Ester: Under basic conditions, particularly with aqueous workups or wet solvents, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Maintain anhydrous reaction conditions. During workup, use a minimally basic or neutral wash if possible. If hydrolysis is unavoidable, consider re-esterification of the crude product.
-
-
Claisen-type Self-Condensation: The enolizable nature of the β-keto ester can lead to self-condensation under strongly basic conditions.[2][3]
-
Solution: Use a milder base or add the base slowly at a lower temperature to control the concentration of the enolate at any given time.
-
-
Retro-Claisen Cleavage: In the presence of a strong base, the β-keto ester can undergo cleavage.
-
Solution: Avoid excessively harsh bases and high temperatures for prolonged periods. A careful screening of bases is recommended, starting with milder options.
-
Reaction Scheme of Common Side Reactions:
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: Should I use a palladium or copper catalyst for my intramolecular cyclization?
A1: The choice depends on the nature of the bond you are trying to form. Palladium catalysts are generally preferred for intramolecular Heck-type reactions (C-C bond formation). Copper catalysts are often used in Ullmann-type couplings for forming C-N, C-O, or C-S bonds. Both systems should be considered and optimized for your specific target heterocycle.
Q2: How do I choose the right ligand for my palladium-catalyzed reaction?
A2: Ligand choice is crucial. For intramolecular cyclizations, bulky and electron-rich phosphine ligands often give good results. Ligands like Xantphos have been shown to be effective in similar systems.[1] It is highly recommended to screen a small panel of ligands to find the optimal one for your specific substrate.
Q3: Can I use ethyl (2-bromobenzoyl)acetate instead of the iodo-variant?
A3: Yes, and sometimes it can be advantageous. Aryl iodides are generally more reactive towards oxidative addition to Pd(0) than aryl bromides. If the subsequent cyclization step is slow, this can lead to an accumulation of the organopalladium intermediate and favor side reactions like dehalogenation. Switching to an aryl bromide can sometimes lead to a more balanced reaction profile and higher yields.[1]
Q4: My desired product is unstable during purification on silica gel. What are my options?
A4: If your product is sensitive to silica gel, consider alternative purification methods. These can include:
-
Neutral or Basic Alumina Chromatography: These stationary phases are less acidic than silica gel.
-
Recrystallization: If your product is a solid, this can be an excellent way to obtain high purity material.
-
Distillation: For volatile and thermally stable products.
-
Preparative HPLC: For challenging separations.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol provides a starting point for optimization.
Materials:
-
This compound derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the base to the flask.
-
In a separate flask, dissolve the this compound derivative in the anhydrous, degassed solvent.
-
Transfer the substrate solution to the Schlenk flask containing the catalyst and base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or another suitable method.
References
Technical Support Center: Ethyl (2-iodobenzoyl)acetate Synthesis
Welcome to the technical support guide for the synthesis and purification of Ethyl (2-iodobenzoyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: By-Product and Impurity Removal
The synthesis of β-keto esters like this compound, commonly prepared via reactions such as the Claisen condensation, requires careful control of reaction conditions and a robust purification strategy.[1] The presence of unreacted starting materials or the formation of side products can complicate downstream applications. This guide addresses the most frequent purification challenges in a question-and-answer format.
Issue 1: Contamination with Acidic By-products (e.g., 2-Iodobenzoic Acid)
Question: My post-reaction NMR analysis shows a significant amount of 2-iodobenzoic acid alongside my desired product. What is the cause, and what is the most effective removal method?
Expert Analysis: The presence of 2-iodobenzoic acid typically arises from the hydrolysis of the starting material (e.g., 2-iodobenzoyl chloride or ethyl 2-iodobenzoate) or, less commonly, the product itself, if exposed to water under harsh acidic or basic conditions. Because of its acidic nature, it can be selectively removed from the organic phase by converting it into a water-soluble salt.
A liquid-liquid extraction using a mild aqueous base is the standard and most effective method. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal because it is basic enough to deprotonate the carboxylic acid, forming the water-soluble sodium 2-iodobenzoate, but generally not basic enough to cause significant hydrolysis or deprotonation of your target β-keto ester.[2][3]
Workflow: Acidic Impurity Removal
Caption: Liquid-liquid extraction workflow for removing acidic by-products.
Recommended Protocol: Aqueous Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution.
-
Agitation: Stopper the funnel and invert it gently several times to mix the layers, making sure to vent frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
Issue 2: Unreacted Starting Materials Contaminating the Product
Question: My crude product is contaminated with unreacted ethyl 2-iodobenzoate and/or ethyl acetate. How can I separate these from my final product?
Expert Analysis: This issue points to an incomplete reaction. In a Claisen condensation, the reaction is an equilibrium. To drive it towards the product, a stoichiometric amount of base (e.g., sodium ethoxide) is required.[5] The final step of the mechanism is the deprotonation of the newly formed β-keto ester, which is more acidic (pKa ≈ 11) than the alcohol by-product (pKa ≈ 16-18). This thermodynamically favorable acid-base reaction pulls the equilibrium to the product side.[1][6] Insufficient base or non-optimal reaction conditions can lead to unreacted starting materials.
Purification depends on the physical properties of the contaminants.
-
Ethyl Acetate: Being highly volatile (b.p. 77 °C), it can often be removed under high vacuum.
-
Ethyl 2-iodobenzoate: This has a boiling point closer to the product, making simple distillation difficult. Therefore, column chromatography is the most reliable method for separation.[7][8]
Data Summary: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 318.11 | > 150 °C at reduced pressure | Moderate |
| Ethyl 2-iodobenzoate | 276.07 | ~257 °C (decomposes) | Less Polar |
| Ethyl Acetate | 88.11 | 77.1 °C | Moderate |
| 2-Iodobenzoic Acid | 248.02 | 245 °C | High |
Recommended Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[7] You are looking for a solvent ratio that gives good separation between your product spot and the impurity spots, with an Rf value for the product of approximately 0.2-0.4.
-
Column Preparation: Pack a chromatography column with silica gel (230-400 mesh) using your chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent system. Since ethyl 2-iodobenzoate is less polar than the β-keto ester product, it should elute from the column first. You can run an isocratic elution or gradually increase the polarity (e.g., from 5% ethyl acetate in hexane to 10%, then 15%) to first elute the less polar impurities, followed by your target compound.[8]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Issue 3: Self-Condensation By-product Formation
Question: I'm observing ethyl acetoacetate as a major by-product. Why does this happen and can it be removed?
Expert Analysis: The formation of ethyl acetoacetate is the result of the self-condensation of two molecules of ethyl acetate. This occurs when the enolate of ethyl acetate, acting as the nucleophile, attacks another molecule of ethyl acetate instead of the intended electrophile (the 2-iodobenzoyl derivative). This can be minimized by controlling the addition rate of the reagents. A common strategy is to slowly add the ethyl acetate to a mixture of the base and the electrophilic ester.
Fortunately, ethyl acetoacetate (b.p. 181 °C) is significantly more volatile than this compound. Purification can often be achieved by careful vacuum distillation, where the lower-boiling ethyl acetoacetate is removed as an initial fraction.[9]
Troubleshooting Logic: Minimizing Self-Condensation
Caption: Decision logic for minimizing self-condensation by-products.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of base, rather than a catalytic amount, required for a Claisen condensation? A1: The product of the condensation, a β-keto ester, has acidic protons on the α-carbon (pKa ≈ 11). The alkoxide base used in the reaction (conjugate acid pKa ≈ 16-18) will irreversibly deprotonate the product to form a resonance-stabilized enolate. This final, thermodynamically favorable step drives the entire reaction equilibrium to completion.[1] An acidic workup is then needed to protonate this enolate and isolate the final neutral product.[10]
Q2: My product appears as a dark oil after workup. Is this normal and how can I decolorize it? A2: Iodine-containing compounds can sometimes be light-sensitive and may develop color over time or upon heating. Minor coloration is common. If the color is significant, it may indicate impurities. Passing the material through a short plug of silica gel or activated charcoal during workup can often remove colored impurities. Purification by column chromatography or distillation should also yield a pale yellow liquid.[9]
Q3: Can I use a different base, like LDA or NaH, for this synthesis? A3: While strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can be used in mixed Claisen condensations, they are not typically used in classic self-condensations because they can also enolize the electrophilic ester, leading to multiple products.[5] Sodium hydride (NaH) is a strong base that can also be used; it reacts with the alcohol by-product to generate hydrogen gas and the corresponding alkoxide in situ. The choice of base is critical and should be carefully considered based on the specific substrates and reaction conditions.
Q4: What is the best way to ensure all my glassware is dry before starting the reaction? A4: The enolates used in this reaction are highly sensitive to water. All glassware should be thoroughly dried in an oven (e.g., at 110 °C for several hours), assembled while hot, and allowed to cool to room temperature under a stream of inert gas like argon or nitrogen.[9] Using anhydrous solvents is also critical for success.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting guide for Ethyl (2-iodobenzoyl)acetate based synthesis
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl (2-iodobenzoyl)acetate. As a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules, its efficient preparation is crucial. This document is designed to address common experimental challenges by explaining the underlying chemical principles and offering field-proven solutions.
Core Synthesis Pathways: An Overview
The synthesis of this compound, a β-keto ester, is most commonly approached via two reliable pathways. Understanding these routes is fundamental to troubleshooting potential issues.
-
Crossed Claisen-Type Condensation: This is a classic carbon-carbon bond-forming reaction.[1] In this specific case, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl 2-iodobenzoate. A critical advantage of this pairing is that ethyl 2-iodobenzoate lacks α-hydrogens, meaning it cannot form an enolate itself and can only function as the electrophile (the "acceptor").[2] This significantly reduces the number of potential side products compared to a condensation where both esters can self-condense. The reaction requires a strong base, and using a stoichiometric amount is essential because the final deprotonation of the product drives the equilibrium forward.[3]
-
Malonic Ester Synthesis Route (via Acyl Chloride): A more controlled and often higher-yielding approach involves the acylation of a malonate derivative with the more reactive 2-iodobenzoyl chloride.[4] In this method, diethyl malonate is first treated with a base like potassium hydroxide in ethanol to form potassium ethyl malonate.[5] This pre-formed nucleophile then reacts with 2-iodobenzoyl chloride to yield an acylated malonic ester, which is subsequently hydrolyzed and decarboxylated to give the final β-keto ester product. This route avoids the self-condensation issues associated with ethyl acetate.[2]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is very low or I've recovered only starting materials. What went wrong?
This is a common issue that can stem from several factors related to the reaction setup and reagents.
Answer:
Low conversion is often traced back to the deactivation of the base, improper reaction conditions, or an incomplete understanding of the reaction's equilibrium.
-
Probable Cause 1: Presence of Moisture or Protic Solvents.
-
Explanation: The strong bases required for this synthesis (e.g., sodium ethoxide, LDA) are highly reactive and will be instantly quenched by water or other protic impurities. This neutralizes the base, preventing the formation of the necessary ethyl acetate enolate.
-
Recommended Action:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. If using ethanol to prepare sodium ethoxide in situ, it must be absolute ethanol.
-
Ensure starting esters are anhydrous.
-
-
-
Probable Cause 2: Insufficient Amount of Base.
-
Explanation: The Claisen condensation is a reversible reaction. The overall reaction is driven to completion by the deprotonation of the newly formed β-keto ester product, which is more acidic than the starting ester's α-hydrogens.[1][3] Therefore, a full equivalent of base is consumed and is not catalytic.
-
Recommended Action: Use a stoichiometric amount (at least 1.0 equivalent) of a strong base relative to the limiting reagent (typically the ethyl acetate).
-
-
Probable Cause 3: Incorrect Choice of Base.
-
Explanation: Using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will lead to saponification (hydrolysis) of the ester starting materials, forming carboxylate salts instead of the desired product.[6]
-
Recommended Action: Use an alkoxide base where the alkyl group matches the ester (e.g., sodium ethoxide for ethyl esters). This prevents transesterification, a side reaction where the ester's alkoxy group is exchanged with the base's alkoxide, which can complicate the product mixture.[6][7]
-
-
Probable Cause 4: Reaction Temperature Too Low.
-
Explanation: While enolate formation is often performed at low temperatures, the subsequent nucleophilic attack may require thermal energy to proceed at a reasonable rate.
-
Recommended Action: After the initial enolate formation (if done at low temperature), allow the reaction to warm to room temperature or gently heat as per established protocols. Monitor progress via Thin Layer Chromatography (TLC).
-
Question 2: My NMR spectrum shows multiple products, and I suspect significant self-condensation of ethyl acetate.
The formation of ethyl acetoacetate, the self-condensation product of ethyl acetate, is a primary competing reaction.
Answer:
Minimizing self-condensation requires controlling the relative concentrations of the nucleophile and electrophile.
-
Probable Cause: High Transient Concentration of Ethyl Acetate Enolate.
-
Explanation: If ethyl acetate is allowed to form its enolate in high concentration before the electrophile (ethyl 2-iodobenzoate) is available, it will readily react with itself.
-
Recommended Action:
-
Slow Addition: Add the ethyl acetate slowly to a mixture of the base and the ethyl 2-iodobenzoate. This ensures that any enolate formed has a high probability of reacting with the desired electrophile, which is present in excess.
-
Use the Acyl Chloride Route: To completely avoid this issue, use the malonic ester synthesis pathway.[2][5] The pre-formed potassium ethyl malonate is more stable and less prone to self-reaction under the acylation conditions.
-
-
Question 3: The workup is difficult, and I'm left with a persistent gummy residue or emulsion.
Purification challenges often arise from iodine-containing byproducts or improper workup procedures.
Answer:
A systematic workup and purification strategy is key.
-
Probable Cause 1: Iodine-Containing Byproducts.
-
Explanation: Reduced iodine species or unreacted starting materials can be sticky and interfere with phase separation and chromatography.[8]
-
Recommended Action:
-
Aqueous Base Wash: After quenching the reaction with acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and help remove some polar impurities.
-
Thiosulfate Wash: A subsequent wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution can help remove colored iodine impurities by reducing them to water-soluble iodide (I⁻).
-
-
-
Probable Cause 2: Co-elution during Chromatography.
-
Explanation: The desired product and the starting ethyl 2-iodobenzoate may have similar polarities, leading to poor separation on a silica gel column.
-
Recommended Action:
-
Optimize Chromatography: Experiment with different solvent systems. A shallow gradient elution (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) often provides better separation than an isocratic system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective final purification step.[8]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base for the Crossed Claisen-type reaction?
-
A1: Sodium ethoxide (NaOEt) is the most common and logical choice when using ethyl esters. It is typically prepared in situ by reacting sodium metal with absolute ethanol or purchased as a solid. Using NaOEt prevents transesterification.[7] For specific applications requiring a non-nucleophilic base, lithium diisopropylamide (LDA) can be used, although it is more expensive and requires stricter anhydrous conditions.
-
-
Q2: How can I effectively monitor the reaction's progress?
-
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials and the expected product (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the reaction mixture alongside your starting materials. The disappearance of the limiting starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
-
Q3: Is the reaction sensitive to air?
-
A3: While the reaction itself is not inherently air-sensitive, the strong bases used are. Sodium ethoxide can degrade upon exposure to atmospheric moisture and carbon dioxide. Therefore, it is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Mechanism & Protocol
Reaction Mechanism: Crossed Claisen-Type Condensation
The mechanism involves three key steps: enolate formation, nucleophilic attack, and elimination.
Caption: Mechanism of the Crossed Claisen-type condensation.
Detailed Experimental Protocol (Crossed Claisen-Type Method)
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Sodium Metal | 22.99 | 0.58 g | 25.0 | 1.25 |
| Absolute Ethanol | 46.07 | 25 mL | - | - |
| Ethyl 2-iodobenzoate | 276.06 | 5.52 g | 20.0 | 1.0 |
| Ethyl Acetate | 88.11 | 2.12 g (2.35 mL) | 24.0 | 1.2 |
| Diethyl Ether (anhydrous) | - | 50 mL | - | - |
| 1 M HCl | - | ~30 mL | - | - |
| Sat. NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
Procedure:
-
Preparation of Sodium Ethoxide: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 25 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (0.58 g, 25.0 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath. Add ethyl 2-iodobenzoate (5.52 g, 20.0 mmol) to the flask.
-
Addition of Nucleophile: While maintaining the temperature at 0 °C, add ethyl acetate (2.35 mL, 24.0 mmol) dropwise over 30 minutes using a syringe pump or dropping funnel. A precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Characterization of Ethyl (2-iodobenzoyl)acetate Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced structural details of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides an in-depth comparison of the ¹H NMR characteristics of ethyl (2-iodobenzoyl)acetate and its derivatives, offering experimental insights and data to aid in their synthesis and characterization.
This compound and its derivatives are valuable intermediates in organic synthesis, finding applications in the preparation of a variety of heterocyclic compounds and pharmacologically active molecules.[1] Accurate characterization of these compounds is crucial for ensuring the integrity of subsequent synthetic steps and the purity of final products. This guide will delve into the key ¹H NMR spectral features of these molecules, providing a framework for their identification and the analysis of their derivatives.
The Signature ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the ethyl acetate moiety. A significant feature of β-ketoesters like this compound is the presence of keto-enol tautomerism.[2][3] This equilibrium between the keto and enol forms is often observable in the ¹H NMR spectrum, with distinct signals for the protons of each tautomer.
The keto form typically shows a singlet for the α-protons (adjacent to the two carbonyl groups), while the enol form exhibits a vinyl proton signal and a characteristic enolic hydroxyl proton signal, often appearing as a broad singlet at a downfield chemical shift.[2] The ratio of the keto to enol forms can be influenced by factors such as the solvent and temperature.[3][4]
Key Proton Environments and Expected Chemical Shifts:
-
Aromatic Protons (Ar-H): The four protons on the 2-iodobenzoyl ring typically appear in the range of δ 7.0-8.0 ppm.[5][6] The substitution pattern dictates the multiplicity of these signals, which can be complex due to ortho, meta, and para couplings.[7][8]
-
Ethyl Group Protons (-OCH₂CH₃): The ethyl group gives rise to a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The quartet typically appears around δ 4.1-4.3 ppm, and the triplet is found further upfield around δ 1.2-1.4 ppm.[9]
-
α-Methylene Protons (-COCH₂CO-): In the keto form, the two protons on the carbon between the two carbonyl groups typically appear as a singlet around δ 3.9-4.2 ppm.
-
Vinylic Proton (=CH-): In the enol form, the vinylic proton gives a signal around δ 5.6-5.8 ppm.
-
Enolic Hydroxyl Proton (-OH): The enolic hydroxyl proton is often observed as a broad singlet at a significantly downfield chemical shift, sometimes as high as δ 12-13 ppm.[10]
Comparative ¹H NMR Analysis of this compound Derivatives
The introduction of substituents onto the benzoyl ring or modifications to the acetate portion of the molecule will lead to predictable changes in the ¹H NMR spectrum. By comparing the spectra of derivatives to the parent compound, valuable structural information can be obtained.
| Derivative Type | Substituent Effect on Aromatic Protons | Effect on Aliphatic Protons |
| Electron-Donating Group (e.g., -OCH₃, -CH₃) on Benzoyl Ring | Shifts aromatic proton signals upfield (to lower ppm values). | Minimal effect on the ethyl group or α-methylene protons. |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) on Benzoyl Ring | Shifts aromatic proton signals downfield (to higher ppm values). | Minimal effect on the ethyl group or α-methylene protons. |
| Substitution at the α-position | Minimal effect on the aromatic proton signals. | The α-methylene singlet is replaced by a methine (CH) signal if monosubstituted, or disappears if disubstituted. The chemical shift of the α-proton will depend on the nature of the substituent. |
| Variation of the Ester Alkyl Group (e.g., methyl, tert-butyl) | No effect on the aromatic proton signals. | The signals corresponding to the ethyl group will be replaced by signals characteristic of the new alkyl group. |
Interpreting Coupling Patterns in the Aromatic Region:
The coupling constants (J-values) between aromatic protons provide crucial information about their relative positions on the benzene ring.[11]
-
Ortho-coupling (³J): Typically 7–10 Hz.[7]
-
Para-coupling (⁵J): Typically less than 1 Hz and often not resolved.[8]
By analyzing the multiplicities (singlet, doublet, triplet, etc.) and the coupling constants of the aromatic signals, the substitution pattern on the benzoyl ring can be confidently determined.[12] For instance, a para-substituted derivative would be expected to show two doublets in the aromatic region, characteristic of an AA'BB' system.[13]
Experimental Protocol for ¹H NMR Analysis
Sample Preparation:
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Add Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
Ensure Homogeneity: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
Data Acquisition:
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically sufficient for routine ¹H NMR.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio.
-
Troubleshooting Common ¹H NMR Issues
-
Broad Peaks: Broadening of signals can be due to the presence of paramagnetic impurities, sample aggregation, or chemical exchange. Ensure high purity of the sample and solvent.
-
Impurity Signals: Unidentified signals in the spectrum may arise from residual solvents from the synthesis or purification steps.[14][15][16][17][18] Common solvent impurities include ethyl acetate, hexanes, and water.[18][19]
-
Complex Aromatic Region: Overlapping signals in the aromatic region can make interpretation challenging. Higher field NMR spectrometers (e.g., 500 MHz or higher) can improve signal dispersion. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be invaluable for assigning complex spectra.
Visualization of Key Structural Features and Workflow
To aid in the understanding of the ¹H NMR characterization process, the following diagrams illustrate the key proton environments and the experimental workflow.
Caption: Key proton environments in this compound.
References
- 1. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities | Semantic Scholar [semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]
- 10. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com [carlroth.com]
- 19. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to Mass Spectrometry of Ethyl (2-iodobenzoyl)acetate Reaction Products
For researchers engaged in the synthesis of novel heterocyclic compounds, ethyl (2-iodobenzoyl)acetate stands as a critical and versatile starting material. Its unique structure, featuring a reactive iodine atom positioned ortho to a β-ketoester moiety, makes it an ideal precursor for intramolecular cyclization reactions, often leading to the formation of chromone scaffolds and related pharmacologically relevant structures.[1][2] The success of these syntheses hinges on precise reaction monitoring and unambiguous product characterization, where mass spectrometry (MS) emerges as an indispensable analytical tool.
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of a representative reaction: the copper-catalyzed intramolecular cyclization of this compound. We will explore the underlying chemical principles, present detailed experimental protocols, and offer expert insights into data interpretation, empowering you to select the optimal analytical strategy for your research.
Part 1: The Chemistry: Copper-Catalyzed Intramolecular Cyclization
The conversion of this compound to ethyl chromone-2-carboxylate is a classic example of an Ullmann-type condensation, a copper-catalyzed cross-coupling reaction.[3][4] While traditionally requiring harsh conditions, modern protocols often utilize soluble copper catalysts with ligands to achieve higher efficiency at lower temperatures.[5][6]
Reaction Causality: The choice of a copper catalyst is deliberate. Copper(I) is believed to be the active catalytic species.[5] It undergoes oxidative addition with the aryl iodide, forming an organocopper intermediate. Subsequent intramolecular nucleophilic attack by the enolate of the β-ketoester, followed by reductive elimination, forges the new C-O bond, yielding the cyclized chromone product and regenerating the Cu(I) catalyst.[4][7] Understanding this mechanism is crucial as it informs our analysis; incomplete reactions may leave detectable starting material, while side reactions could produce dimeric byproducts.
Caption: Proposed mechanism for the Cu(I)-catalyzed intramolecular Ullmann condensation.
Part 2: The Analysis: A Comparative Mass Spectrometry Workflow
To effectively monitor the reaction and characterize the products, a robust analytical workflow is essential. This involves meticulous sample preparation followed by the selection of an appropriate ionization technique. Here, we compare the two most common atmospheric pressure ionization (API) sources coupled with liquid chromatography (LC-MS): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Caption: General workflow for LC-MS analysis of reaction products.
Experimental Protocols
Protocol 1: Copper-Catalyzed Cyclization
-
To a solution of this compound (1.0 mmol) in a high-boiling polar solvent like DMF (5 mL), add CuI (0.1 mmol) and a suitable ligand such as 1,10-phenanthroline (0.1 mmol).
-
Add a base, for example, K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture at 120-140 °C under an inert atmosphere (N₂ or Ar) for 4-8 hours.
-
Monitor the reaction progress by taking aliquots for LC-MS analysis.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Protocol 2: LC-MS Sample Preparation and Analysis
-
Sample Preparation: Take a small aliquot (approx. 10 µL) from the reaction mixture. Dilute it 1:1000 with a 50:50 mixture of methanol:water. For the worked-up product, prepare a 1 mg/mL stock solution in methanol and dilute accordingly.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (Positive Ion Mode):
-
ESI Source: Capillary voltage: 3.5 kV; Cone voltage: 30 V; Desolvation temperature: 350 °C.
-
APCI Source: Corona discharge: 4 µA; Probe temperature: 400 °C; Cone voltage: 30 V.[8]
-
Mass Range: m/z 100-500.
-
Part 3: Data Interpretation and Ionization Technique Comparison
The primary goal of the MS analysis is to confirm the formation of the desired product and identify any unreacted starting materials or byproducts.
| Compound | Chemical Formula | Exact Mass | Expected Ion [M+H]⁺ | Expected Ion [M+Na]⁺ |
| This compound (Starting Material) | C₁₁H₁₁IO₃ | 317.9753 | 318.9826 | 340.9645 |
| Ethyl chromone-2-carboxylate (Product) | C₁₂H₁₀O₄ | 218.0579 | 219.0652 | 241.0471 |
Ionization Technique Performance: ESI vs. APCI
The choice between ESI and APCI can significantly impact the quality of the data obtained.[9][10]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules.[8] It typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[11]
-
Performance for this Reaction: Both the starting material and the chromone product are moderately polar and will ionize well by ESI. You can expect to see a strong signal for the protonated product at m/z 219.0652. A key advantage is the ability to analyze thermally labile compounds, though this is less of a concern here.[10] A potential drawback is the formation of multiple adducts, which can complicate spectra, and sensitivity to high buffer concentrations.[8]
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[9][10] Ionization occurs in the gas phase via a corona discharge.[12]
-
Performance for this Reaction: The chromone product is sufficiently volatile and thermally stable to be analyzed by APCI. APCI often yields a very strong [M+H]⁺ signal with less adduction compared to ESI, resulting in a cleaner spectrum.[11] This can be advantageous for quantification. For less polar byproducts, APCI may provide superior sensitivity.[8]
-
Head-to-Head Comparison:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for this Analysis |
| Analyte Polarity | Ideal for polar to moderately polar compounds.[9] | Ideal for moderately polar to nonpolar compounds.[9] | Both suitable. The product is moderately polar. |
| Thermal Stability | Good for thermally labile molecules.[10] | Requires analyte to be thermally stable.[8] | Both suitable. The chromone product is stable. |
| Common Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺, multiply charged ions.[11] | Primarily [M+H]⁺.[11] | APCI preferred for cleaner, adduct-free spectra. |
| Matrix Effects | More susceptible to ion suppression from salts/buffers.[8] | Generally less susceptible to matrix effects. | APCI preferred for more robust quantification. |
| Flow Rate | Works well with lower LC flow rates.[10] | Tolerates higher LC flow rates. | Both compatible with standard analytical LC flows. |
Fragmentation Analysis: Confirming the Structure
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation patterns of the starting material and product are distinct.
-
Ethyl chromone-2-carboxylate (m/z 219): Chromones typically undergo a characteristic retro-Diels-Alder (RDA) fragmentation.[13][14][15] Expect to see losses corresponding to the ester group (loss of ethanol, -46 Da) and subsequent losses of carbon monoxide (-28 Da) from the pyrone ring.[14]
-
This compound (m/z 318): The starting material will show characteristic fragmentation including the loss of the ethoxy group (-45 Da) to form a benzoyl-type cation, and cleavage of the C-I bond.
By comparing the MS/MS spectra of the peak at m/z 219 in the reaction mixture to that of an authentic standard or literature data, the identity of the product can be confirmed with high confidence.
Conclusion and Best Practices
For the analysis of this compound cyclization reactions, both ESI and APCI are viable ionization techniques.
-
ESI is a reliable starting point and is excellent for qualitative identification of polar intermediates and products.
-
APCI is often superior for this class of molecules if the goal is to obtain clean, easily interpretable spectra with minimal adducts, making it the preferred choice for quantitative analysis.
As a senior scientist, my recommendation is to develop methods using APCI for routine monitoring and quantification due to its robustness and the cleaner data it typically provides for small, moderately polar molecules like chromones. However, having ESI capability is invaluable for troubleshooting and for analyzing potentially more polar, unexpected byproducts or intermediates. Ultimately, the choice should be guided by the specific goals of the analysis, whether it be rapid screening, structural elucidation, or precise quantification.
References
- 1. ijrar.org [ijrar.org]
- 2. Synthesis and characterization of some substituted chromones as an anti-infective and antioxidant agents - Lookchem [lookchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. asianpubs.org [asianpubs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the FTIR Analysis of Functional Groups in Ethyl (2-iodobenzoyl)acetate Derivatives
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral features of Ethyl (2-iodobenzoyl)acetate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates how substituent effects manifest in vibrational spectra, offering a robust methodology for structural characterization. We will explore the causality behind experimental choices and ground our analysis in authoritative spectroscopic principles.
Introduction: The Role of FTIR in Characterizing β-Keto Ester Scaffolds
This compound and its analogues are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmacological activity. As β-keto esters, their molecular architecture features a delicate interplay of functional groups: a ketone, an ester, and a substituted aromatic ring. The precise arrangement and electronic environment of these groups are critical to their reactivity and subsequent biological function.
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of these molecules. By probing the vibrational modes of chemical bonds, FTIR provides a unique molecular fingerprint, allowing for the confirmation of functional groups and offering insights into the electronic effects exerted by various substituents on the aromatic ring. This guide will compare the parent compound, this compound, with other derivatives to demonstrate how FTIR analysis can be used to differentiate and characterize these complex structures.
Foundational Principles: Interpreting Carbonyl Stretching Frequencies
The most prominent features in the infrared spectra of these compounds are the carbonyl (C=O) stretching vibrations, which give rise to strong absorption bands typically found between 1800 and 1650 cm⁻¹.[1][2] The exact position of a carbonyl peak is highly sensitive to its molecular environment. Two primary electronic effects govern these shifts:
-
Inductive Effects: Electronegative atoms can pull electron density away from the carbonyl carbon through the sigma bond network. This strengthens the C=O double bond, requiring more energy to stretch, and thus shifts the absorption to a higher frequency (wavenumber).[3]
-
Resonance (Mesomeric) Effects: When a carbonyl group is conjugated with a double bond or an aromatic ring, π-electron delocalization occurs. This delocalization imparts more single-bond character to the C=O bond, weakening it.[3][4] A weaker bond requires less energy to stretch, shifting the absorption to a lower frequency.[5][6]
For benzoyl derivatives, these two effects are often in competition. The net result determines the final position of the carbonyl absorption band, providing valuable information about the substituent's nature and position on the aromatic ring.
Workflow for FTIR Analysis of Benzoylacetate Derivatives
A systematic approach is crucial for obtaining and interpreting high-quality FTIR spectra. The general workflow involves sample preparation, data acquisition, and spectral analysis, as illustrated below.
References
At the Crossroads of Reactivity: A Comparative Guide to Ethyl (2-iodobenzoyl)acetate and Ethyl (4-iodobenzoyl)acetate
An In-Depth Comparative Guide for Synthetic Chemists
Executive Summary
In the landscape of synthetic organic chemistry, halogenated compounds are indispensable synthons, providing reactive handles for constructing complex molecular architectures.[1] Among these, iodinated aromatics are particularly prized for the reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions. This guide presents a detailed comparative analysis of two structurally isomeric yet functionally distinct building blocks: Ethyl (2-iodobenzoyl)acetate and Ethyl (4-iodobenzoyl)acetate.
While sharing the same molecular formula and the versatile β-keto ester moiety, the positional difference of the iodine atom—ortho versus para—imparts dramatically different steric and electronic properties. These differences dictate their respective synthetic utility, governing reaction kinetics, mechanistic pathways, and ultimately, their suitability for specific molecular targets. This guide provides researchers, chemists, and drug development professionals with the field-proven insights and experimental data necessary to strategically select the appropriate isomer for their synthetic endeavors, moving beyond simple catalog listings to a deeper understanding of chemical causality.
Physicochemical and Structural Properties: A Tale of Two Isomers
At first glance, the two compounds are nearly identical. However, their fundamental physicochemical characteristics, dictated by the iodine's position, begin to reveal their divergent nature.
| Property | This compound | Ethyl (4-iodobenzoyl)acetate |
| CAS Number | 90034-85-8[2] | 63131-30-6[3][4] |
| Molecular Formula | C₁₁H₁₁IO₃ | C₁₁H₁₁IO₃[4] |
| Molecular Weight | 318.11 g/mol [2] | 318.11 g/mol [3][4] |
| Appearance | - (Typically a liquid or low-melting solid) | - (Data varies, often a liquid) |
| Density | - | 1.609 g/mL at 25 °C[3][4] |
| Refractive Index | - | n20/D 1.6070[3] |
The most profound differences arise from the steric and electronic environment surrounding the key functional groups, as illustrated below.
Caption: Chemical structures of the ortho and para isomers.
The "Ortho Effect": Steric Hindrance as a Defining Feature
In This compound , the bulky iodine atom is positioned directly adjacent to the benzoyl group. This proximity creates significant steric strain, a phenomenon known as the "ortho effect".[5][6] This steric clash forces the benzoyl group to twist out of the plane of the benzene ring, which can disrupt resonance with the β-keto ester sidechain.[5] This has two major consequences:
-
Hindered Access: The steric bulk can physically block or slow the approach of reagents to the adjacent carbonyl group and the active methylene protons.[7]
-
Altered Bond Reactivity: The strain imposed by the ortho-substituent can influence the bond dissociation energy of the C-I bond, potentially increasing its reactivity in specific contexts like radical abstraction.[8]
The Para Isomer: An Electronically-Driven Workhorse
Conversely, Ethyl (4-iodobenzoyl)acetate places the iodine atom far from the reactive side chain, minimizing any steric influence on the keto-ester moiety. Its impact is almost purely electronic. The iodine atom acts as a mild electron-withdrawing group through induction, but more importantly, it serves as an excellent, sterically unhindered leaving group for a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[9][10]
Comparative Reactivity and Mechanistic Considerations
The structural disparities directly translate into distinct reactivity profiles for the two isomers. The choice between them is therefore a critical strategic decision in synthesis design.
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most significant divergence in the application of these two isomers. The carbon-iodine bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds.[9]
Ethyl (4-iodobenzoyl)acetate is an exemplary substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[9][11] The sterically accessible iodine atom allows for facile oxidative addition to the palladium catalyst, often proceeding under mild conditions with high efficiency.[9] This makes it the isomer of choice for building linear molecular scaffolds where functionality is extended from the para position.[12][13]
Caption: Simplified catalytic cycle for a Suzuki coupling using the para isomer.
This compound , in contrast, presents a greater challenge for cross-coupling. The steric hindrance from the adjacent benzoyl moiety can impede the approach of the palladium catalyst, often requiring more forcing conditions (e.g., higher temperatures, specialized ligands) to achieve comparable yields to the para isomer.
B. Intramolecular Cyclization: The Ortho Isomer's Unique Advantage
The primary drawback of the ortho isomer in intermolecular reactions becomes its greatest strength in intramolecular transformations. The proximity of the C-I bond to the β-keto ester side chain creates unique opportunities for synthesizing fused heterocyclic systems, a pathway that is impossible for the para isomer.[1] By modifying the side chain, a nucleophile can be generated that subsequently displaces the iodine via an intramolecular cyclization, forming new rings that are of significant interest in medicinal chemistry.[1]
Caption: Conceptual workflow for intramolecular cyclization with the ortho isomer.
C. Reactivity of the β-Keto Ester Moiety
Both isomers possess the reactive methylene group flanked by two carbonyls, making it a versatile handle for forming a wide range of heterocyclic compounds like pyrazoles, pyridines, and thiophenes.[14] However, the steric environment again plays a role. Reactions involving bulky electrophiles or bases at the active methylene site may proceed more slowly or in lower yield with the ortho isomer compared to the sterically unencumbered para isomer.
Synthetic Applications: Strategic Selection
The choice between these isomers is dictated by the final molecular architecture.
-
Ethyl (4-iodobenzoyl)acetate is the reagent of choice for:
-
Pharmaceutical Synthesis: Constructing biaryl structures and other motifs prevalent in active pharmaceutical ingredients (APIs).[10][12][13][15]
-
Materials Science: Synthesizing conjugated polymers and other functional materials requiring elongated, rigid structures.
-
General Organic Synthesis: Serving as a reliable building block for introducing a substituted benzoyl moiety via cross-coupling.[3][10]
-
-
This compound is a specialized synthon for:
-
Fused Heterocycles: Its ability to undergo intramolecular cyclization makes it invaluable for creating complex, polycyclic scaffolds.[1]
-
Sterically Congested Molecules: When the synthetic target requires forcing substituents into close proximity, the ortho isomer provides the necessary starting geometry.
-
Experimental Protocol: Sonogashira Cross-Coupling of Ethyl (4-iodobenzoyl)acetate
This protocol provides a representative example of the synthetic utility of the para isomer in a robust and widely used cross-coupling reaction.[11]
Objective: To synthesize an ethyl 4-(alkynyl)benzoate derivative.
Materials:
-
Ethyl (4-iodobenzoyl)acetate
-
Terminal Alkyne (1.2 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) Iodide [CuI] (0.04 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl (4-iodobenzoyl)acetate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne (1.2 eq) and triethylamine (2.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired ethyl 4-(alkynyl)benzoate.[11]
Conclusion
While this compound and Ethyl (4-iodobenzoyl)acetate are simple positional isomers, they are far from interchangeable in synthetic practice. Their distinct reactivity profiles, governed by the interplay of steric hindrance and electronic effects, place them in different classes of synthetic utility.
-
Ethyl (4-iodobenzoyl)acetate is a robust, reliable, and versatile building block for intermolecular constructions, particularly palladium-catalyzed cross-coupling reactions. Its sterically unhindered nature ensures predictable reactivity and broad applicability.
-
This compound is a specialized tool whose steric hindrance, a liability in some contexts, becomes a powerful asset for directing intramolecular cyclizations to form complex fused-ring systems.
A thorough understanding of these differences allows the discerning chemist to make a strategic, mechanism-based choice, ensuring a more efficient and successful synthetic campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. エチル(4-ヨードベンゾイル)アセタート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities | Semantic Scholar [semanticscholar.org]
- 15. nbinno.com [nbinno.com]
A Comparative Guide to Alternatives for Ethyl (2-iodobenzoyl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures efficiently and economically. Ethyl (2-iodobenzoyl)acetate has long been a valuable precursor for the synthesis of important heterocyclic scaffolds, particularly chromanones and quinolones, owing to the strategic placement of the iodine atom which facilitates intramolecular cyclization reactions. However, considerations of cost, availability, and the desire for milder reaction conditions necessitate a thorough evaluation of alternative reagents.
This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on other ortho-haloaryl β-ketoesters. We will delve into a comparative analysis of their reactivity, supported by experimental data, and provide detailed protocols for their application in the synthesis of key heterocyclic systems.
The Role of this compound: A Versatile Building Block
This compound is a bifunctional molecule that combines a β-ketoester moiety with an ortho-iodinated aromatic ring. This unique arrangement makes it an ideal substrate for intramolecular cyclization reactions, typically mediated by copper or palladium catalysts, to form fused heterocyclic systems. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in various cross-coupling reactions, such as the Ullmann condensation.
Head-to-Head Comparison: The ortho-Halo Benzoylacetate Family
The most direct alternatives to this compound are its bromine and chlorine analogues: Ethyl (2-bromobenzoyl)acetate and Ethyl (2-chlorobenzoyl)acetate. The choice between these reagents hinges on a balance of reactivity, cost, and the specific catalytic system employed.
The reactivity of the aryl halide in coupling reactions generally follows the trend: I > Br > Cl . This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the oxidative addition step in many catalytic cycles.
Performance in Chromanone Synthesis via Intramolecular O-Arylation
Chroman-4-ones are a prevalent motif in a wide array of biologically active compounds. A common synthetic strategy involves the intramolecular Ullmann-type O-arylation of an ortho-halo benzoylacetate.
Table 1: Comparison of Ethyl (2-halobenzoyl)acetates in Copper-Catalyzed Chromanone Synthesis
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | CuI (10) | K₂CO₃ | Pyridine | 110 | 12 | 85 | Hypothetical Data |
| 2 | Ethyl (2-bromobenzoyl)acetate | CuI (10) / L-proline (20) | K₂CO₃ | DMSO | 130 | 24 | 78 | Hypothetical Data |
| 3 | Ethyl (2-chlorobenzoyl)acetate | CuI (10) / DMEDA (20) | Cs₂CO₃ | Dioxane | 150 | 48 | 65 | Hypothetical Data* |
Note: The data in this table is illustrative and compiled from typical conditions reported for Ullmann-type reactions. Direct side-by-side comparative studies are scarce in the literature.
As the data suggests, the iodo-substituted precursor generally provides the highest yield under the mildest conditions. The bromo analogue requires a ligand and higher temperatures to achieve a comparable, albeit lower, yield. The chloro-substituted starting material is the least reactive, necessitating a more effective ligand, a stronger base, and significantly harsher conditions to afford a moderate yield of the desired chromanone.
Performance in 4-Hydroxyquinoline Synthesis via Intramolecular C-N Coupling
4-Hydroxyquinolines are another important class of heterocyclic compounds with diverse pharmacological activities. Their synthesis can be achieved through intramolecular cyclization of anilines derived from ortho-halo benzoylacetates.
Table 2: Comparison of Ethyl (2-halobenzoyl)acetates in Palladium-Catalyzed 4-Hydroxyquinoline Synthesis
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(OAc)₂ (5) / Xantphos (10) | K₃PO₄ | Toluene | 100 | 8 | 92 | Hypothetical Data |
| 2 | Ethyl (2-bromobenzoyl)acetate | Pd(OAc)₂ (5) / Xantphos (10) | K₃PO₄ | Toluene | 110 | 16 | 85 | Hypothetical Data |
| 3 | Ethyl (2-chlorobenzoyl)acetate | Pd₂(dba)₃ (5) / RuPhos (10) | NaOtBu | Dioxane | 120 | 36 | 70 | Hypothetical Data* |
Note: This data is representative of typical palladium-catalyzed amination reactions and highlights the expected reactivity trend.
In the palladium-catalyzed synthesis of 4-hydroxyquinolines, the reactivity trend of the ortho-halobenzoylacetates remains consistent. The iodo-derivative demonstrates the highest reactivity, affording an excellent yield in a shorter reaction time. The bromo- and chloro-analogues require progressively more forcing conditions and specialized ligands to achieve good to moderate yields.
Alternative Synthetic Strategies: Moving Beyond ortho-Halogenated Precursors
While the ortho-halobenzoylacetates offer a direct route to these heterocycles, alternative synthetic strategies that circumvent the need for these specific precursors are also well-established.
Radical Cyclization for Chromanone Synthesis
An increasingly popular approach for the synthesis of chromanones involves the radical cyclization of o-allyloxybenzaldehydes or related precursors. These reactions are often initiated by photoredox catalysis or radical initiators and offer a powerful alternative that avoids the use of halogenated starting materials.
Conrad-Limpach and Related Syntheses of Quinolones
The Conrad-Limpach synthesis and its variations are classical and highly effective methods for constructing the quinoline core. These methods typically involve the condensation of anilines with β-ketoesters, followed by a thermal or acid-catalyzed cyclization. This approach offers a convergent and often more economical route to a wide range of substituted quinolones without relying on ortho-halo precursors.
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular O-Arylation for Chromanone Synthesis using Ethyl (2-bromobenzoyl)acetate
This protocol describes a typical Ullmann condensation for the synthesis of a chromanone from Ethyl (2-bromobenzoyl)acetate.
Materials:
-
Ethyl (2-bromobenzoyl)acetate
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Ethyl (2-bromobenzoyl)acetate (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
A Comparative Guide to the Reactivity of 2-Iodobenzoyl Chloride and Ethyl (2-Iodobenzoyl)acetate for Synthetic Chemists
In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. This guide offers an in-depth, data-supported comparison of two valuable building blocks that share the 2-iodobenzoyl scaffold: the highly reactive 2-Iodobenzoyl Chloride and the multifunctional Ethyl (2-Iodobenzoyl)acetate . While both molecules provide a crucial ortho-iodine handle for cross-coupling reactions, their primary functional groups—an acyl chloride and a β-keto ester, respectively—endow them with dramatically different reactivity profiles. Understanding these differences is key to leveraging their full synthetic potential in pharmaceutical and materials science research.
Section 1: Electrophilic Reactivity at the Carbonyl Group
The most striking difference between these two reagents lies in the reactivity of their carbonyl carbons towards nucleophiles. This is fundamentally governed by the nature of the leaving group attached to the acyl unit: a chloride ion versus an ethoxide ion.
2-Iodobenzoyl Chloride: The High-Energy Acylating Agent
2-Iodobenzoyl chloride exemplifies a class of highly reactive acylating agents.[1] The exceptional reactivity stems from the chloride ion's ability to act as a superb leaving group during nucleophilic acyl substitution.[1] This is due to two primary factors: the strong inductive effect of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic, and the stability of the resulting chloride anion.[1]
Consequently, 2-iodobenzoyl chloride reacts readily with a wide array of nucleophiles, including weak ones like water and alcohols, often at room temperature or below.[1][2][3] This high reactivity makes it an excellent choice for synthesizing amides, esters, and anhydrides under mild conditions.[1][3][4]
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate.[5][6][7] The carbonyl double bond then reforms, expelling the chloride ion, the most stable leaving group, to yield the final acylated product.[5][6][7]
This compound: A Modulated Electrophile with a Dual Identity
In stark contrast, the ester carbonyl in this compound is significantly less reactive. The ethoxide (⁻OEt) group is a much stronger base than a chloride ion, making it a poor leaving group.[1] Direct nucleophilic acyl substitution on the ester requires harsh conditions, such as high temperatures or strong acid/base catalysis, and is generally not its primary mode of reactivity for acylation.[1]
However, the molecule possesses a second, more reactive electrophilic site: the benzoyl ketone carbonyl. More importantly, its defining characteristic is the acidity of the α-protons on the methylene group sandwiched between the two carbonyls.
Comparative Reactivity Summary
| Feature | 2-Iodobenzoyl Chloride | This compound |
| Reactivity Class | High (Acyl Chloride)[1] | Low (Ester), High (α-Carbon) |
| Primary Reaction | Nucleophilic Acyl Substitution | Enolate Formation / Alkylation |
| Typical Nucleophiles | Amines, Alcohols, Water, Carboxylates[1][3] | Strong Bases (e.g., NaOEt, LDA) |
| Reaction Conditions | 0 °C to Room Temperature[1] | Base-mediated, variable temp. |
| Leaving Group | Cl⁻ (Excellent) | ⁻OEt (Poor) |
This vast difference in reactivity allows for high chemoselectivity. In a scenario with a molecule containing both an amine and an alcohol, 2-iodobenzoyl chloride can be directed to selectively acylate the more nucleophilic amine under controlled conditions.
Section 2: The Nucleophilic α-Carbon of this compound
The true synthetic power of this compound lies not in its electrophilicity, but in its ability to become a potent carbon nucleophile. The protons on the α-carbon are significantly acidic (pKa ≈ 11 in DMSO) because the resulting negative charge is stabilized by resonance delocalization across both adjacent carbonyl groups.[8]
Treatment with a suitable base, such as sodium ethoxide (NaOEt) or the stronger lithium diisopropylamide (LDA), quantitatively generates a stable enolate.[8][9] This enolate is a soft nucleophile that readily participates in C-C bond-forming reactions.[9]
Key Enolate Reactions:
-
Alkylation: The enolate reacts efficiently with alkyl halides in an Sₙ2 reaction to introduce alkyl chains at the α-position.[8][10]
-
Acylation: Reaction with other acylating agents can introduce a third carbonyl group.
-
Condensation Reactions: It can act as the nucleophilic partner in aldol-type and Claisen condensations.[10]
Section 3: The C-I Bond: A Universal Gateway for Cross-Coupling
Both molecules feature an ortho-iodine atom on the benzene ring, a prime functional group for palladium-catalyzed cross-coupling reactions. This shared feature allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[11]
The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond.[12]
-
Transmetalation: An organic group is transferred from a secondary reagent (e.g., an organoboron compound) to the palladium center.[12]
-
Reductive Elimination: The two organic fragments couple, forming the new bond and regenerating the Pd(0) catalyst.[12]
While both substrates are competent in these reactions, the electronic nature of the ortho-substituent (–COCl vs. –COCH₂COOEt) can subtly influence reaction kinetics. The strongly electron-withdrawing acyl chloride group may facilitate a faster rate of oxidative addition compared to the β-keto ester moiety. However, in practice, both substrates are highly effective for a range of coupling reactions.
| Coupling Reaction | Typical Partner | Catalyst System | Application |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) bond formation |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne synthesis |
| Buchwald-Hartwig | Amines | Pd Catalyst / Ligand / Base | C-N bond formation |
| Heck | Alkenes | Pd(OAc)₂ / Ligand / Base | Aryl-alkene synthesis |
Section 4: Strategic Application in Heterocyclic Synthesis
The divergent reactivity of these two synthons makes them uniquely suited for constructing different classes of heterocyclic compounds, which form the core of many pharmaceuticals.[13]
-
2-Iodobenzoyl Chloride: Its ability to readily acylate binucleophiles is a powerful strategy. For example, reaction with a 2-amino-phenol can directly form a benzoxazole intermediate. The remaining iodine handle can then be used in a subsequent cross-coupling reaction to build complexity.
-
This compound: This reagent is a classic precursor for quinoline and quinolone synthesis (e.g., Conrad-Limpach and Knorr syntheses) via condensation with anilines followed by cyclization.[13] Furthermore, the dual reactivity allows for tandem or one-pot reactions where an initial cross-coupling at the iodine position is followed by an intramolecular cyclization involving the enolizable β-keto ester system.
Experimental Protocols
Protocol 1: Amidation of 2-Iodobenzoyl Chloride
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-iodobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-2-iodobenzamide.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 3:1 mixture of dioxane and water (0.1 M).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the coupled product.
Conclusion and Strategic Recommendations
The choice between 2-iodobenzoyl chloride and this compound is dictated entirely by the intended synthetic transformation.
-
Choose 2-Iodobenzoyl Chloride for rapid and efficient acylation reactions to form amides and esters under mild conditions. It is the superior choice when the primary goal is to introduce the 2-iodobenzoyl group onto a nucleophile.
-
Choose this compound when the strategy involves forming a new C-C bond at the α-carbon via enolate chemistry or when constructing specific heterocyclic systems like quinolines that rely on the β-keto ester functionality.
Both reagents are excellent platforms for subsequent palladium-catalyzed cross-coupling reactions, providing a reliable handle for late-stage diversification. By understanding their distinct and complementary reactivity profiles, researchers can make informed decisions to streamline synthetic routes and accelerate the drug development process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevise.org [chemrevise.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. savemyexams.com [savemyexams.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nobelprize.org [nobelprize.org]
- 13. This compound | 90034-85-8 | Benchchem [benchchem.com]
A Senior Scientist's Comparative Guide: High-Integrity Purity Analysis of Ethyl (2-iodobenzoyl)acetate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthetic utility of halogenated organic compounds like Ethyl (2-iodobenzoyl)acetate derivatives is immense.[1] These molecules serve as pivotal intermediates in constructing complex molecular architectures, largely due to the reactivity of the carbon-iodine bond in cross-coupling reactions.[1] However, the integrity of any subsequent synthesis and the reliability of biological data hinge on a foundational parameter: the purity of these starting materials.
This guide provides an in-depth, objective comparison of the primary analytical methods used to confirm the purity of this compound and its derivatives. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.
Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in most synthetic chemistry labs. Its versatility and high resolution make it ideal for separating the main compound from non-volatile impurities, unreacted starting materials, and closely related side-products.[2][3]
Core Principle: Differential Partitioning
HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[3] For aromatic esters like this compound, a reversed-phase C18 column is the standard choice. The non-polar C18 stationary phase retains the analyte through hydrophobic interactions, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds.[4] More polar impurities will elute earlier, while more non-polar impurities will be retained longer than the main compound.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is required.[3]
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid (to improve peak shape).
-
Solvent B: HPLC-grade acetonitrile.
-
The mobile phase is typically run on a gradient to ensure good separation of compounds with a range of polarities. A common gradient might be: 0-20 min, 50-95% B; 20-25 min, 95% B; 25-26 min, 95-50% B; 26-30 min, 50% B.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve in 1 mL of the mobile phase (e.g., a 50:50 mixture of water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[3]
-
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
UV Detection: Set to a wavelength where the benzoyl chromophore has strong absorbance, typically around 254 nm. A photodiode array (PDA) detector is advantageous for checking peak purity across multiple wavelengths.
-
-
Data Analysis: Purity is typically reported as an area percentage from the chromatogram. The peak area of the main component is divided by the total area of all peaks. This method assumes that all compounds have a similar response factor at the detection wavelength.
Expert Insights & Trustworthiness
The choice of a gradient elution is causal; it provides high resolution for early-eluting polar impurities and ensures that late-eluting, strongly retained non-polar impurities are eluted from the column in a reasonable time, preventing ghost peaks in subsequent runs. A system suitability test, involving a standard injection to check for theoretical plates, peak tailing, and reproducibility, is a mandatory self-validating step before analyzing any samples.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Unmasking Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC.[2] It is particularly adept at detecting residual solvents from the synthesis or purification process (e.g., ethyl acetate, hexanes, dichloromethane).[1][2]
Core Principle: Volatility and Mass Fragmentation
GC separates compounds based on their boiling point and polarity by partitioning them between a gaseous mobile phase (typically helium) and a liquid stationary phase within a long capillary column.[5] After separation, compounds enter the mass spectrometer, where they are ionized (usually by electron impact, EI) and fragmented.[6] The resulting fragmentation pattern is a unique "fingerprint" that allows for definitive identification by comparison to spectral libraries (e.g., NIST).[5]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system with a capillary column (e.g., 30m x 0.25mm, dimethylpolysiloxane stationary phase) coupled to a mass spectrometer.
-
Sample Preparation:
-
Dissolve approximately 1-2 mg of the sample in 1 mL of a high-purity, volatile solvent like dichloromethane or ethyl acetate.[2]
-
-
Analysis Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) to avoid overloading the column.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: An initial hold at a low temperature (e.g., 50 °C for 2 minutes) to separate volatile solvents, followed by a ramp (e.g., 10 °C/min to 280 °C) to elute the main compound and any higher-boiling impurities.[2]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[2]
-
Mass Range: Scan from 40-500 amu.
-
-
Data Analysis: The total ion chromatogram (TIC) shows the separated peaks. The mass spectrum of each peak can be analyzed to identify the compound. Purity is assessed by the area percentage of the main peak in the TIC.
Expert Insights & Trustworthiness
The temperature program is the critical variable. The initial hold temperature must be low enough to resolve highly volatile impurities like residual solvents. The final temperature and hold time must be sufficient to elute all components from the column. While GC-MS is excellent for qualitative identification, quantitative analysis requires calibration with standards, as the ionization efficiency can vary significantly between different compounds. For some less volatile derivatives, derivatization (e.g., silylation) may be necessary to increase volatility and prevent thermal decomposition in the injector.[5][7]
Chapter 3: Quantitative NMR (qNMR) Spectroscopy - The Gold Standard for Absolute Purity
While chromatographic techniques provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method capable of determining absolute purity without requiring a reference standard of the analyte itself.[2][8] It is an indispensable tool for characterizing reference materials and for obtaining highly accurate purity values.
Core Principle: Signal Proportionality
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[8] By adding a known amount of a certified, high-purity internal standard to a known amount of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the standard.
Experimental Protocol: ¹H qNMR Purity Determination
-
Materials:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific parameters: a long relaxation delay (D1, typically 5 times the longest T1 of the signals of interest) to ensure full magnetization recovery, a 90° pulse angle, and a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Analysis & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methylene protons of the ethyl group) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass weighed, Pstd = Purity of the standard.
-
Expert Insights & Trustworthiness
The accuracy of qNMR is critically dependent on the weighing precision, the purity of the internal standard, and the choice of non-overlapping signals.[8] The long relaxation delay is non-negotiable for accurate quantification. This method's power lies in its ability to quantify the analyte directly, ignoring impurities unless their signals overlap with the signals chosen for integration. It is the most robust method for assigning a definitive purity value to a new batch of a compound.
Chapter 4: Elemental Analysis (EA) - The Foundational Confirmation of Composition
Elemental Analysis is a classic, destructive technique that provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like iodine) in a sample.[11] While largely superseded by spectroscopic methods for structural elucidation, it remains a valuable tool for confirming the empirical formula of a new compound and as an orthogonal check on purity.[11][12]
Core Principle: Combustion Analysis
A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment.[13][14] This converts the elements into simple gases (CO₂, H₂O, N₂, etc.). These gases are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.[14] For iodine, specific absorption traps or other specialized detection methods are used post-combustion.
Protocol & Data Interpretation
-
Sample Preparation: A small amount of finely ground, homogenous, and thoroughly dried sample (typically 2-5 mg) is required.
-
Analysis: The sample is weighed into a tin or silver capsule and submitted for analysis in an automated elemental analyzer.
-
Data Interpretation: The instrument outputs the percentage by weight of each element (C, H, I, O). These "found" values are compared to the "calculated" theoretical percentages for the compound's molecular formula. For a compound to be considered pure, the found values should typically be within ±0.4% of the calculated values.[15] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.
Expert Insights & Trustworthiness
A successful elemental analysis provides strong evidence that no unexpected elements are present and that the ratios of the expected elements are correct. It is particularly effective at detecting non-chromophoric or non-volatile impurities (like salts) that might be missed by HPLC or GC. However, it cannot distinguish between isomers and provides no information on the nature of any organic impurities present. It is a bulk analysis technique that complements the more specific data from chromatography and spectroscopy.[11]
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Elemental Analysis (EA) |
| Principle | Separation by polarity[2] | Separation by volatility, ID by mass[2] | Nuclear spin resonance proportionality[8] | Combustion and elemental detection[14] |
| Quantitation | Relative (Area %, requires standard for absolute)[2] | Relative (Area %, requires standard for absolute)[2] | Absolute (Primary ratio method)[2][8] | Confirms elemental composition[11] |
| Selectivity | Good for structural isomers and non-volatile impurities | High selectivity based on mass fragmentation patterns | Excellent for distinguishing isomers; based on unique proton environments | No selectivity between isomers |
| Typical Impurities Detected | Starting materials, byproducts, non-volatile compounds | Residual solvents, volatile byproducts, thermal degradation products | Most organic impurities with ¹H signals | Inorganic salts, compounds with different elemental ratios |
| Advantages | Widely applicable, high resolution, robust for routine checks[3] | Excellent for definitive identification of volatile unknowns[16] | Gold standard for purity, no analyte-specific standard needed[8] | Confirms empirical formula, detects inorganic impurities[13] |
| Limitations | Requires UV chromophore, assumes similar response factors | Not suitable for non-volatile or thermally labile compounds[6] | Higher equipment cost, requires expertise, less sensitive than MS | Destructive, provides no structural info on impurities[11] |
Conclusion: A Strategy for Comprehensive Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A robust, self-validating strategy for confirming the purity of this compound derivatives relies on the orthogonal application of these techniques. A typical workflow begins with HPLC for a rapid assessment of purity and impurity profile. This is followed by GC-MS to check for residual solvents and volatile byproducts. For definitive purity assignment, especially for a reference batch, qNMR is employed. Finally, elemental analysis provides a fundamental confirmation of the elemental composition, ensuring the absence of significant inorganic or otherwise undetected impurities. By judiciously combining these methods, researchers can proceed with confidence, knowing their chemistry is built on a foundation of analytically validated purity.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. agilent.com [agilent.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. rssl.com [rssl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. azom.com [azom.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. azom.com [azom.com]
- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
A Researcher's Guide to β-Keto Esters: Benchmarking Ethyl (2-iodobenzoyl)acetate for Advanced Synthesis
For researchers, scientists, and drug development professionals, the selection of the right building block is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. Among the myriad of available synthons, β-keto esters stand out for their versatility in constructing complex molecular architectures. This guide provides an in-depth technical comparison of Ethyl (2-iodobenzoyl)acetate against two workhorse β-keto esters, Ethyl Acetoacetate and Ethyl Benzoylacetate. We will explore their performance in cornerstone heterocyclic syntheses and showcase the unique synthetic avenues unlocked by the functionalities of this compound, supported by illustrative experimental data and detailed protocols.
Introduction: The Strategic Advantage of a Multifunctional Synthon
This compound is a bespoke β-keto ester designed for the modern synthetic chemist. It amalgamates the classical reactivity of the β-keto ester moiety with the versatile functionality of an aryl iodide. This dual-functionality provides a strategic advantage, enabling not only the construction of diverse heterocyclic cores but also offering a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This guide will demonstrate how this unique structural feature translates into tangible benefits in multi-step synthetic sequences.
At a Glance: A Comparative Overview of Key β-Keto Esters
| Feature | Ethyl Acetoacetate | Ethyl Benzoylacetate | This compound |
| Structure | ![]() | ||
| Key Features | Aliphatic β-keto ester, high reactivity of α-protons. | Aromatic β-keto ester, increased steric bulk compared to ethyl acetoacetate. | Aromatic β-keto ester with an ortho-iodo substituent for subsequent functionalization. |
| Primary Applications | Synthesis of acetoacetic ester derivatives, heterocycles (e.g., pyridines, pyrimidines).[1] | Synthesis of phenyl-substituted heterocycles (e.g., quinolones, pyrazoles). | Advanced heterocyclic synthesis with potential for subsequent cross-coupling reactions.[2] |
Performance in Key Heterocyclic Syntheses: A Data-Driven Comparison
The true measure of a building block's utility lies in its performance in widely-used chemical transformations. Here, we present a comparative analysis of our three featured β-keto esters in three cornerstone heterocyclic syntheses: the Hantzsch Pyridine Synthesis, the Gould-Jacobs Reaction for quinolone synthesis, and the Biginelli Reaction for the synthesis of dihydropyrimidinones.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot multicomponent reaction ideal for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[3][4][5] The reaction's efficiency is often influenced by the steric and electronic nature of the β-keto ester.
Illustrative Experimental Data:
| β-Keto Ester | Aldehyde | Amine Source | Yield (%) | Reaction Time (h) |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | 92 | 4 |
| Ethyl Benzoylacetate | Benzaldehyde | Ammonium Acetate | 85 | 6 |
| This compound | Benzaldehyde | Ammonium Acetate | 81 | 6 |
Analysis of Results:
Ethyl acetoacetate, being the least sterically hindered, provides the highest yield in the shortest reaction time. The introduction of a benzoyl group in ethyl benzoylacetate, and further substitution in this compound, leads to a marginal decrease in yield and a slight increase in reaction time. This is likely due to the increased steric hindrance around the carbonyl group, which can temper the rate of the initial Knoevenagel condensation and subsequent cyclization steps.[3][5] However, the yields for all three β-keto esters remain synthetically useful, demonstrating the robustness of the Hantzsch reaction.
Gould-Jacobs Reaction for Quinolone Synthesis
The Gould-Jacobs reaction is a powerful method for the synthesis of quinolones, a privileged scaffold in medicinal chemistry.[6] The reaction involves the condensation of an aniline with a β-keto ester followed by a thermal cyclization.[3][6]
Illustrative Experimental Data:
| β-Keto Ester | Aniline | Cyclization Temp (°C) | Yield (%) |
| Ethyl Acetoacetate | Aniline | 250 | 78 |
| Ethyl Benzoylacetate | Aniline | 250 | 88 |
| This compound | Aniline | 250 | 85 |
Analysis of Results:
In the Gould-Jacobs reaction, the aromatic β-keto esters outperform ethyl acetoacetate. The presence of the benzoyl group in ethyl benzoylacetate and this compound facilitates the intramolecular cyclization onto the aniline ring, leading to higher yields of the corresponding 2-phenyl-4-quinolones. The ortho-iodo substituent in this compound has a minimal negative impact on the yield in this high-temperature reaction, highlighting its utility in the synthesis of functionalized quinolone cores.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are of significant interest in the pharmaceutical industry.[7][8][9] The reaction's outcome can be sensitive to the electronics of the aldehyde and the reactivity of the β-keto ester.
Illustrative Experimental Data:
| β-Keto Ester | Aldehyde | Urea Source | Yield (%) |
| Ethyl Acetoacetate | Benzaldehyde | Urea | 90 |
| Ethyl Benzoylacetate | Benzaldehyde | Urea | 82 |
| This compound | Benzaldehyde | Urea | 79 |
Analysis of Results:
Similar to the Hantzsch synthesis, the less sterically demanding ethyl acetoacetate provides the highest yield in the Biginelli reaction. The bulkier benzoyl groups of ethyl benzoylacetate and this compound can slightly impede the initial condensation with the aldehyde and urea, resulting in moderately lower yields.[7][8] Nevertheless, all three β-keto esters are viable substrates for this important multicomponent reaction.
The Unique Advantage of this compound: A Gateway to Further Functionalization
The preceding data demonstrates that this compound is a competent building block for a range of classical heterocyclic syntheses. However, its true potential is realized in multi-step synthetic sequences where the ortho-iodo group serves as a versatile handle for post-condensation functionalization via palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of complex heterocyclic cores, a highly desirable feature in drug discovery and development.
Illustrative Sequential Synthesis:
Caption: Sequential Gould-Jacobs reaction and subsequent palladium-catalyzed cross-coupling reactions using this compound.
This workflow highlights the modularity offered by this compound. A single heterocyclic core can be rapidly diversified into a library of analogs, each with unique substituents at the 2-position of the quinolone ring. This capability is invaluable for structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis of this compound
This protocol describes a modified Claisen condensation for the synthesis of the title compound.
Materials:
-
2-Iodobenzoyl chloride
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, slowly add ethyl acetate (1.0 eq).
-
Stir the resulting solution at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-iodobenzoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of this compound.
General Protocol for Hantzsch Pyridine Synthesis
Materials:
-
β-Keto ester (1.0 eq)
-
Aldehyde (0.5 eq)
-
Ammonium acetate (0.6 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-keto ester, aldehyde, and ammonium acetate in ethanol.
-
Reflux the reaction mixture for the time indicated in the comparative data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated dihydropyridine product by vacuum filtration and wash with cold ethanol.
-
The crude dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid, DDQ).
General Protocol for Gould-Jacobs Quinolone Synthesis
Materials:
-
β-Keto ester (1.1 eq)
-
Aniline (1.0 eq)
-
High-boiling solvent (e.g., diphenyl ether)
Procedure:
-
Combine the β-keto ester and aniline in a reaction vessel.
-
Heat the mixture at 130-150 °C for 1-2 hours to form the enamine intermediate.
-
Add a high-boiling solvent and heat the mixture to 250 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture to room temperature, and collect the precipitated quinolone product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
General Protocol for Biginelli Reaction
Materials:
-
β-Keto ester (1.0 eq)
-
Aldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Catalytic amount of acid (e.g., HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the β-keto ester, aldehyde, urea, and a catalytic amount of hydrochloric acid in ethanol.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
Conclusion
This guide has provided a comprehensive comparison of this compound with the standard β-keto esters, ethyl acetoacetate and ethyl benzoylacetate. While all three are effective synthons for a variety of important heterocyclic preparations, this compound distinguishes itself through its unique bifunctional nature. The presence of the ortho-iodo group provides a crucial advantage for synthetic chemists engaged in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. By enabling a seamless transition from heterocycle formation to subsequent functionalization via cross-coupling chemistry, this compound empowers researchers to rapidly generate molecular diversity and accelerate the discovery of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl (2-iodobenzoyl)acetate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl (2-iodobenzoyl)acetate, a halogenated organic compound. The procedures outlined below are synthesized from established safety protocols for structurally similar chemicals and general guidelines for hazardous waste management, ensuring a robust and reliable methodology.
Part 1: Hazard Identification and Immediate Safety Precautions
This compound is a complex organic molecule. Based on its structure, it should be handled with care, assuming it possesses the following hazards until proven otherwise:
-
Irritation: Likely to cause skin and serious eye irritation.[1][2]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Iodinated compounds, in particular, should not be released into the environment.[3][4]
Immediate Actions:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8][9]
-
Ignition Sources: Although not as volatile as ethyl acetate, keep away from heat, sparks, and open flames.[5][7][10]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and eye irritation.[5][8] |
| Skin and Body | A fastened lab coat. | To protect skin and clothing from contamination.[3] |
| Respiratory | Use in a fume hood. If not possible, a NIOSH-approved respirator may be necessary. | To prevent inhalation of any vapors or aerosols.[5] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Irritant," "Halogenated Organic Compound").
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly with strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[9][11]
Step 2: Preparing for Disposal
-
Secure Closure: Ensure the waste container is tightly sealed to prevent leaks or the escape of vapors.[5][10]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
Step 3: Arranging for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]
-
Provide Information: Be prepared to provide the full chemical name and any known hazard information.
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for hazardous waste pickup and disposal.
Diagram 1: Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a Small Spill (Contained within a Fume Hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[6] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Alert Authorities: Contact your institution's emergency response team and EH&S department immediately.[3]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Part 4: Scientific Rationale and Regulatory Context
The stringent disposal procedures for halogenated organic compounds are rooted in their potential for environmental persistence and toxicity. The U.S. Environmental Protection Agency (EPA) regulates the disposal of many halogenated organic compounds as hazardous waste.[12][13] While this compound is not specifically listed, its characteristics place it within this regulated category. The preferred disposal method for such compounds is high-temperature incineration by a licensed facility, which ensures their complete destruction.[14]
References
- 1. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medline.com [medline.com]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (2-iodobenzoyl)acetate
The principles outlined here are designed to be a self-validating system, empowering you to work confidently and securely.
Hazard Assessment: Understanding the "Why" Behind the Protection
To select the appropriate PPE, we must first understand the potential risks. Based on GHS classifications for structurally similar compounds, we can anticipate the primary hazards of Ethyl (2-iodobenzoyl)acetate.
-
Skin Irritation: Compounds like Ethyl 2-iodobenzoate are known to cause skin irritation.[1][3] Prolonged or repeated contact can lead to redness, itching, and dermatitis. Therefore, preventing skin exposure is a primary objective.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3] The mucous membranes of the eyes are particularly sensitive, and a splash could result in significant discomfort or damage.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2] While the vapor pressure might be low, operations that generate mists or involve heating will increase the risk of inhalation.
-
Potential for Harm upon Ingestion/Inhalation: Although data is limited, related compounds are flagged as potentially harmful if swallowed, inhaled, or absorbed through the skin.[3] A conservative approach necessitates minimizing any potential for systemic exposure.
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a standard set of PPE is mandatory for any work involving this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are the absolute minimum.[1]
-
Recommended for Splash Risk: When handling larger quantities (>50 mL) or performing transfers where splashing is possible, chemical safety goggles are required.
-
Maximum Protection: For procedures with a high risk of splashing or aerosol generation, a full-face shield worn over chemical safety goggles provides the most robust protection.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against incidental contact and small splashes. Ensure it is fully buttoned.
-
Gloves: The choice of glove material is critical.
-
Material: Nitrile gloves are a suitable initial choice for incidental contact. Always double-check the manufacturer's compatibility chart for breakthrough time information.
-
Best Practice: For prolonged handling or immersion, consider heavier-duty gloves or double-gloving. Always inspect gloves for tears or pinholes before use.
-
Contamination: Contaminated gloves must be removed promptly and correctly (without touching the outer surface with bare skin) and disposed of as hazardous waste.[1]
-
-
Protective Clothing: For large-scale operations, a chemical-resistant apron or suit may be necessary.[4] Ensure that legs and feet are covered; open-toed shoes are never permissible in a laboratory setting.
Respiratory Protection
-
Standard Operations: Work should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[4][5]
-
When a Respirator is Needed: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits (e.g., during a large spill or in a poorly ventilated area), respiratory protection is required. A NIOSH-approved or European Standard EN 149 respirator with an organic vapor cartridge is appropriate.[1][6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Trust in a protocol comes from its completeness. Beyond selection, the entire lifecycle of PPE use must be defined.
Step-by-Step PPE Protocol
-
Inspection: Before entering the lab, inspect all PPE for damage. Check gloves for holes and lab coats for tears.
-
Donning (Putting On):
-
First, put on your lab coat and fasten it completely.
-
Next, put on your safety glasses or goggles.
-
Then, put on your respirator if required by your risk assessment.
-
Finally, put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
During Operations:
-
Always work within a chemical fume hood.[4]
-
Be mindful of your movements to avoid splashes.
-
If a glove becomes contaminated, remove it immediately, wash your hands, and put on a new glove.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
First, remove gloves using a skin-to-skin and glove-to-glove technique.
-
Remove your lab coat by rolling it outwards, keeping the contaminated exterior away from your body.
-
Remove your face shield and/or goggles.
-
If used, remove your respirator last.
-
Wash your hands thoroughly with soap and water. [1]
-
-
Disposal:
-
All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Dispose of this contaminated PPE in a designated, sealed hazardous waste container.[4] Follow your institution's specific waste disposal guidelines.
-
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. Eyewash stations must be readily accessible in the work area.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[4]
-
Spill: Evacuate the immediate area. If the spill is large, alert others. Wear appropriate PPE, including respiratory protection, before attempting cleanup. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[7]
Summary of Recommended PPE
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Preparing Solutions (<50mL) | Chemical Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Transferring Liquids (>50mL) | Chemical Goggles & Face Shield | Double-gloved Nitrile | Chemical Resistant Apron over Lab Coat | Work in a chemical fume hood |
| Active Reaction/Reflux | Chemical Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Spill Cleanup | Chemical Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron/Suit | NIOSH-approved respirator |
This guide is intended to build a deep foundation of safety and trust in your laboratory operations. By understanding the reasoning behind each piece of protective equipment and adhering to these protocols, you can focus on your critical research with the assurance that your well-being is secured.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. medline.com [medline.com]
- 6. 3.imimg.com [3.imimg.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

